BioA-IN-1
Description
The exact mass of the compound 7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2h-Chromen-2-One is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(diethylamino)-3-(thiophene-2-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-3-19(4-2)13-8-7-12-10-14(18(21)22-15(12)11-13)17(20)16-6-5-9-23-16/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYRYXPRQYPBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90999030 | |
| Record name | 7-(Diethylamino)-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77820-11-2 | |
| Record name | MLS003171420 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-(Diethylamino)-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of BioA Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant pathogens presents a formidable challenge to global health. A crucial strategy in combating this threat lies in the identification and characterization of novel therapeutic targets and their corresponding inhibitors. The biotin biosynthesis pathway, essential for the survival of many microorganisms but absent in humans, represents a promising avenue for the development of new antimicrobial agents. This technical guide provides an in-depth exploration of the mechanism of action of inhibitors targeting a key enzyme in this pathway: 7,8-diaminopelargonic acid aminotransferase, commonly known as BioA.
While specific data for a compound designated "BioA-IN-1" is not extensively available in the public domain, this guide will focus on the well-characterized molecular interactions and downstream effects of potent BioA inhibitors. The principles and experimental methodologies detailed herein are directly applicable to the study of any inhibitor targeting this critical enzyme, including compounds structurally related to the "BioA-IN-" series.
The Target: BioA in the Biotin Biosynthesis Pathway
Biotin, or vitamin B7, is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. The biosynthesis of biotin is a multi-step enzymatic process. BioA, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the second committed step in this pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), utilizing S-adenosylmethionine (SAM) as the amino donor.[1][2] The unique utilization of SAM as an amino donor is a distinguishing feature of this enzyme.[1]
The essentiality of the biotin biosynthesis pathway for the viability of pathogens like Mycobacterium tuberculosis underscores the therapeutic potential of BioA inhibitors.[1][3]
Signaling Pathway: Biotin Biosynthesis
The biotin biosynthetic pathway is a linear metabolic cascade. Inhibition of BioA disrupts this pathway, leading to a depletion of downstream products, ultimately preventing the synthesis of biotin.
Mechanism of Action of BioA Inhibitors
BioA inhibitors function by binding to the enzyme and preventing it from catalyzing the conversion of KAPA to DAPA. The precise mechanism can vary, with some inhibitors acting as competitive inhibitors, while others may be mechanism-based inactivators that form a covalent bond with the PLP cofactor.[2][4]
For instance, the natural product amiclenomycin is a potent mechanism-based inhibitor of BioA that operates via an aromatization mechanism, leading to the irreversible labeling of the PLP cofactor.[2] More recent structure-guided drug discovery efforts have yielded highly potent competitive inhibitors, such as C48, which binds to the PLP-bound state of BioA with high affinity.[4] These inhibitors typically occupy the active site of the enzyme, preventing the binding of the natural substrate, KAPA.[4]
Quantitative Data for BioA Inhibitors
The potency of BioA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize publicly available data for several known BioA inhibitors.
| Inhibitor | Target Organism | IC50 | Ki | Reference |
| Amiclenomycin | Escherichia coli | - | 2 µM | [5] |
| Compound 1 (Amiclenomycin analogue) | Mycobacterium tuberculosis | - | 20 µM | [6] |
| CHM-1 | Mycobacterium tuberculosis | 0.68 µg/mL (2.42 µM) | - | [3] |
| Compound A36 | Mycobacterium tuberculosis | 10.48 µg/mL (28.94 µM) | - | [3][7] |
| Compound A35 | Mycobacterium tuberculosis | 33.36 µg/mL (88.16 µM) | - | [3][7] |
| Compound A65 | Mycobacterium tuberculosis | 39.17 µg/mL (114.42 µM) | - | [3][7] |
| C48 | Mycobacterium tuberculosis | 34 nM | 200 pM | [4] |
Note: IC50 values can be influenced by assay conditions, including enzyme and substrate concentrations.
Experimental Protocols
The characterization of BioA inhibitors relies on robust biochemical and microbiological assays. Below are detailed methodologies for key experiments.
Purification of Recombinant BioA Protein
A reliable source of pure and active BioA is essential for in vitro inhibition studies.
Workflow for BioA Purification:
Detailed Protocol:
-
Cloning and Expression: The bioA gene from the organism of interest (e.g., M. tuberculosis) is cloned into a suitable expression vector, often with an affinity tag (e.g., a polyhistidine-tag). The resulting plasmid is transformed into an E. coli expression strain. Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: Bacterial cells are harvested and resuspended in a lysis buffer. Cells are lysed by sonication or other mechanical means. The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing the soluble BioA protein is collected.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., a nickel-nitrilotriacetic acid (Ni-NTA) resin for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the BioA protein is eluted with a buffer containing a high concentration of an appropriate competing agent (e.g., imidazole).[3]
-
Size-Exclusion Chromatography: For higher purity, the eluted protein fractions are pooled, concentrated, and further purified by size-exclusion chromatography (gel filtration). This step separates the BioA protein from any remaining contaminants and protein aggregates.[3]
-
Purity Analysis and Storage: The purity of the final protein preparation is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Pure fractions are pooled, and the protein concentration is determined. The purified protein is then stored at -80°C in a suitable buffer containing cryoprotectants.[3]
BioA Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of BioA. A common method involves a coupled-enzyme assay or a fluorescence-based assay to detect the product, DAPA.
Workflow for a Fluorescence-Based Inhibition Assay:
Detailed Protocol:
-
Reaction Mixture Preparation: The enzymatic reaction is typically performed in a buffer at an optimal pH (e.g., TAPS buffer, pH 8.6). The reaction mixture contains purified BioA enzyme, the cofactor PLP, the amino donor SAM, and the test inhibitor at various concentrations.[3]
-
Pre-incubation: The enzyme and the inhibitor are pre-incubated together for a defined period to allow for binding.[3]
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate, KAPA. The reaction is allowed to proceed for a specific time at a controlled temperature and is then terminated, often by heating.[3]
-
Product Detection: The amount of the product, DAPA, is quantified. A common method involves derivatization of DAPA with o-phthalaldehyde (OPA) and 2-mercaptoethanol, which forms a fluorescent adduct.[3] The fluorescence is measured at appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation.[3]
Conclusion
The inhibition of the BioA enzyme represents a validated and promising strategy for the development of novel antibacterial agents. A thorough understanding of the enzyme's mechanism of action, the biotin biosynthesis pathway, and the molecular interactions of inhibitors is paramount for the successful design and optimization of potent drug candidates. The experimental protocols outlined in this guide provide a robust framework for the in-depth characterization of BioA inhibitors, paving the way for the development of new therapeutics to combat infectious diseases. Further research into the structure-activity relationships of diverse chemical scaffolds targeting BioA will continue to be a critical endeavor in this field.
References
- 1. dovepress.com [dovepress.com]
- 2. Design and Synthesis of Potential Mechanism-Based Inhibitors of the Aminotransferase BioA Involved in Biotin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
Technical Guide: BioA-IN-1 as a Potent Inhibitor of Mycobacterium tuberculosis BioA
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. The biotin biosynthesis pathway, essential for Mtb survival and persistence in a host but absent in humans, presents a promising avenue for drug development.[1] Within this pathway, the pyridoxal 5'-phosphate (PLP)-dependent transaminase BioA has been genetically and chemically validated as a critical enzyme for Mtb viability. This document provides a comprehensive technical overview of BioA-IN-1 , a potent inhibitor of Mtb BioA, summarizing its inhibitory activity and the key experimental protocols for its characterization.
Introduction: The Biotin Biosynthesis Pathway and BioA as a Target
Mycobacterium tuberculosis relies on the de novo synthesis of biotin, a vital cofactor for essential metabolic processes, including fatty acid biosynthesis and gluconeogenesis.[1] The inability of Mtb to scavenge sufficient biotin from its host makes the biosynthetic pathway an attractive target for antimicrobial drug discovery. The pathway consists of four key enzymatic steps converting pimeloyl-CoA to biotin.
The enzyme 7,8-diaminopelargonic acid synthase (BioA) catalyzes the second step in this pathway: the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), utilizing S-adenosylmethionine (SAM) as the amino donor.[2][3] Conditional silencing of the bioA gene has demonstrated that the enzyme is essential for establishing and maintaining a chronic infection in a murine model of tuberculosis, providing strong validation for BioA as a therapeutic target.[4]
This compound: A Whole-Cell Active Inhibitor of Mtb BioA
This compound (also identified as Compound 15 in foundational screening literature) is a small molecule inhibitor identified through a target-based high-throughput screen.[1][5] It has demonstrated potent inhibition of the BioA enzyme and whole-cell activity against M. tuberculosis.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized through both enzymatic and whole-cell assays. The key quantitative data are summarized in the tables below.
Table 1: Enzymatic Inhibition of Mtb BioA by this compound [1][5]
| Compound Name | Target Enzyme | Assay Type | IC₅₀ (µM) |
| This compound | Mtb BioA | Fluorescence Displacement Assay | 0.195 |
Table 2: Whole-Cell Activity of this compound against M. tuberculosis [1]
| Mtb Strain | Culture Medium | MIC (µM) |
| H37Rv (Wild-Type) | Biotin-Free | 26 |
| H37Rv (Wild-Type) | Biotin-Supplemented (20 µM) | >100 |
| bioA Underexpressing (BioA-UE) | Biotin-Free | 6.5 |
| bioA Overexpressing (BioA-OE) | Biotin-Free | 52 |
Note: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents visible growth.
The data clearly indicate that the whole-cell activity of this compound is dependent on biotin availability and the expression level of its target, BioA. The increased potency against the BioA underexpressing strain and the decreased activity in biotin-supplemented media and against the BioA overexpressing strain strongly support on-target activity.
Signaling Pathways and Experimental Workflows
Biotin Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the final steps of the biotin biosynthesis pathway in M. tuberculosis and highlights the specific step inhibited by this compound.
Experimental Workflow for Inhibitor Identification
The discovery of this compound followed a rigorous, multi-step screening cascade designed to identify potent and specific inhibitors with whole-cell activity.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1]
Mtb BioA Enzymatic Assay (Fluorescence Displacement)
This assay measures BioA activity through a coupled reaction where the product, dethiobiotin, displaces a fluorescent probe from streptavidin, leading to an increase in fluorescence.
Reagents and Materials:
-
Mtb BioA and E. coli BioD enzymes
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosylmethionine (SAM)
-
Adenosine triphosphate (ATP)
-
Streptavidin
-
Fluorescent dethiobiotin probe
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM TCEP
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, low-volume, black, round-bottom polystyrene plates
-
Fluorescence plate reader (e.g., EnVision)
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds in DMSO into the assay plates using an acoustic liquid handler.
-
Enzyme-Substrate Mix Preparation: Prepare a master mix in assay buffer containing BioD, KAPA, SAM, ATP, streptavidin, and the fluorescent probe.
-
Initiation of Reaction: Dispense 5 µL of the enzyme-substrate mix into each well of the assay plate.
-
BioA Addition: To start the reaction, add 5 µL of assay buffer containing BioA (final concentration ~25 nM) to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent probe.
-
Data Analysis: For dose-response experiments, calculate the percent inhibition relative to no-enzyme (100% inhibition) and no-compound (0% inhibition) controls. Fit the data to a four-parameter equation to determine the IC₅₀ value.
M. tuberculosis Whole-Cell Growth Inhibition Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound against Mtb using a resazurin-based viability indicator.
Reagents and Materials:
-
M. tuberculosis strains (Wild-Type, BioA-UE, BioA-OE)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Biotin-free Sauton's medium supplemented with 0.05% tyloxapol.
-
Biotin solution (for supplemented media controls).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Resazurin sodium salt solution (0.025% w/v in PBS).
-
96-well microtiter plates.
Protocol:
-
Culture Preparation: Grow M. tuberculosis cultures to mid-log phase (OD₆₀₀ of 0.4-0.8). Dilute the culture to a final OD₆₀₀ of 0.002 in the appropriate medium (e.g., biotin-free Sauton's).
-
Compound Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted Mtb culture to each well, bringing the final volume to 200 µL. Include a no-compound (growth control) and a no-bacteria (sterility control) well.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Viability Assessment: Add 30 µL of the resazurin solution to each well and re-incubate for 16-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (non-viable) to pink (viable).
Conclusion and Future Directions
This compound is a validated, potent inhibitor of M. tuberculosis BioA with demonstrated on-target, whole-cell activity. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers in the field of tuberculosis drug discovery. The selectivity of this compound, confirmed through counterscreening with biotin-supplemented media and engineered Mtb strains, underscores the utility of the biotin biosynthesis pathway as a target. Future efforts may focus on structure-based drug design, leveraging co-crystal structures of inhibitors like this compound bound to BioA, to further optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel anti-tubercular therapeutics.
References
- 1. Target-based identification of whole-cell active inhibitors of biotin biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: Structure-Activity Relationship of BioA-IN-1
An Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel chemical entities that can modulate biological pathways with high specificity and potency is a cornerstone of modern drug discovery. This document provides a comprehensive analysis of the structure-activity relationship (SAR) of a novel inhibitor, BioA-IN-1. While the publically available information on this compound is currently limited, this guide synthesizes the existing knowledge and outlines the necessary experimental framework to fully elucidate its therapeutic potential. The primary focus of this document is to present a clear, data-driven overview for researchers and drug development professionals, highlighting the critical interplay between the chemical structure of this compound and its biological activity.
Core Concepts in Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect.[1] By systematically modifying the chemical moieties of a lead compound, researchers can identify the key structural features, or pharmacophores, responsible for its biological activity.[1][2] This iterative process of synthesis and biological testing allows for the optimization of various properties, including potency, selectivity, and pharmacokinetic parameters. A related and more advanced approach is the quantitative structure-activity relationship (QSAR), which aims to build mathematical models that correlate chemical structure with biological activity.[1][3]
The Target: Biotin Synthesis Pathway (BioA)
While specific details on the direct target of this compound are not yet available in the public domain, the nomenclature suggests a potential interaction with the biotin biosynthesis pathway, specifically targeting the BioA enzyme. In many organisms, including bacteria and plants, BioA, also known as 7-keto-8-aminopelargonate synthase, is a crucial enzyme in the de novo synthesis of biotin (Vitamin B7).[4][5] This pathway is essential for cell survival and proliferation, making its components attractive targets for the development of antimicrobial agents. The biotin synthesis pathway in plants, for instance, involves a series of enzymatic reactions, with the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) being a key step catalyzed by BioA.[4]
Quantitative Data Summary
A comprehensive SAR study relies on robust quantitative data to compare the activity of different analogs. Due to the novelty of this compound, a detailed public database of its biological activity is not yet available. The following table is a template that should be populated as experimental data becomes available. Key metrics to be measured include:
| Compound ID | Modification from this compound | Target Enzyme IC50 (nM) | Cellular Potency EC50 (µM) | Off-Target Activity (Target X IC50, µM) | In Vitro ADME Properties (e.g., Microsomal Stability, t1/2 min) |
| This compound | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Analog 1.1 | e.g., R1 = Cl | ||||
| Analog 1.2 | e.g., R1 = OMe | ||||
| Analog 2.1 | e.g., Scaffold Hop |
Table 1: Template for Quantitative SAR Data of this compound and Analogs. IC50 (half-maximal inhibitory concentration) measures the potency of an inhibitor against its molecular target. EC50 (half-maximal effective concentration) reflects the compound's activity in a cellular context. Off-target activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for developing a safe and effective drug.
Experimental Protocols
To generate the necessary data for a robust SAR analysis of this compound, a series of well-defined experimental protocols are required. These protocols should be meticulously documented to ensure reproducibility and consistency of results.
Target Engagement Assays
Objective: To quantify the direct interaction of this compound and its analogs with the target protein (e.g., BioA).
Methodology: Recombinant Protein Expression and Purification
-
Gene Cloning: The gene encoding the target protein (e.g., bioA) will be cloned into an expression vector with a suitable tag (e.g., His-tag, GST-tag) for purification.
-
Protein Expression: The expression vector will be transformed into a suitable host, such as E. coli BL21(DE3) cells. Protein expression will be induced under optimized conditions (e.g., temperature, inducer concentration).
-
Purification: The expressed protein will be purified from the cell lysate using affinity chromatography, followed by size-exclusion chromatography to ensure high purity.
Methodology: Enzymatic Assays
-
Example Assay: A fluorescence-based assay can be developed to measure the enzymatic activity of BioA. The assay would monitor the production of a fluorescent product or the consumption of a fluorescent substrate in the presence of varying concentrations of the inhibitor.
-
Data Analysis: The IC50 values will be determined by fitting the dose-response data to a suitable pharmacological model.
Cell-Based Assays
Objective: To assess the potency and cellular effects of this compound and its analogs in a relevant cellular context.
Methodology: Cell Viability and Proliferation Assays
-
Example Assay: A bacterial growth inhibition assay (for antimicrobial discovery) or a cancer cell line proliferation assay (e.g., MTT or CellTiter-Glo) can be used.
-
Procedure: Cells will be treated with a serial dilution of the compounds, and cell viability or proliferation will be measured after a defined incubation period.
-
Data Analysis: The EC50 values will be calculated from the resulting dose-response curves.
In Vitro ADME Assays
Objective: To evaluate the drug-like properties of the synthesized compounds early in the discovery process.
Methodology: Metabolic Stability Assay
-
Procedure: Compounds will be incubated with liver microsomes (from relevant species) and the concentration of the parent compound will be measured over time using LC-MS/MS.
-
Data Analysis: The in vitro half-life (t1/2) will be calculated to predict the metabolic stability of the compounds.
Visualizing the Path Forward
To guide the SAR exploration and understand the potential mechanism of action of this compound, visual representations of the experimental workflow and the targeted biological pathway are essential.
Figure 1: A proposed experimental workflow for the structure-activity relationship study of this compound.
Figure 2: A simplified representation of a putative target pathway for this compound, the biotin synthesis pathway.
Conclusion and Future Directions
The development of novel inhibitors such as this compound holds significant promise for addressing unmet medical needs. A systematic and rigorous SAR study is paramount to unlocking the full therapeutic potential of this chemical scaffold. The experimental framework outlined in this document provides a roadmap for generating the critical data needed to understand how structural modifications to this compound impact its biological activity. Future work should focus on executing these experiments to populate the quantitative data tables, leading to a comprehensive understanding of the SAR and guiding the optimization of this promising new compound. The insights gained will be invaluable for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.
References
- 1. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 3. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Locus (BIO3-BIO1) Required for Biotin Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Unveiling the Target of BioA-IN-1: A Technical Guide to Its Identification and Validation as a Novel Anti-Tuberculosis Agent
For Immediate Release
A Deep Dive into the Inhibition of Biotin Synthesis in Mycobacterium tuberculosis
This technical guide provides an in-depth analysis of the identification and validation of the molecular target for BioA-IN-1, a potent inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents.
Executive Summary
This compound has been identified as a direct inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. The biotin pathway is essential for the bacterium's survival and persistence, making it a prime target for novel therapeutic interventions. This guide details the experimental methodologies employed to identify and validate BioA as the target of this compound, presenting key quantitative data and visualizing the underlying biological and experimental frameworks.
Target Identification: Pinpointing BioA in the Biotin Synthesis Pathway
The primary target of this compound was identified as BioA, an aminotransferase that plays a crucial role in the biotin biosynthesis pathway of Mtb.[1] This pathway is responsible for the de novo synthesis of biotin, a vital cofactor for several essential metabolic processes in the bacterium.[2][3] The absence of this pathway in humans makes it an attractive and specific target for antimicrobial drug development.[4]
The Biotin Biosynthesis Pathway in M. tuberculosis
The synthesis of biotin from pimeloyl-CoA in M. tuberculosis involves a series of enzymatic steps. BioA catalyzes the antepenultimate step in this pathway.[4][5] The essentiality of this pathway for Mtb survival has been genetically validated, highlighting the vulnerability of enzymes like BioA to chemical inhibition.[4][5]
Quantitative Analysis of this compound Activity
High-throughput screening identified this compound (also known as Compound 15) as a potent inhibitor of BioA.[1] The inhibitory activity was quantified using a fluorescence displacement assay, revealing a half-maximal inhibitory concentration (IC50) of 0.195 µM.[2][6] Further studies identified other potent scaffolds, such as the N-aryl piperazine (Compound 14), with even greater potency.[4]
| Compound | Target | Assay Type | IC50 (µM) |
| This compound (Compound 15) | BioA | Fluorescence Displacement | 0.195 |
| Compound 14 (N-aryl piperazine) | BioA | Fluorescence Displacement | 0.155 |
Table 1: In Vitro Inhibitory Activity of this compound and a Related Compound Against M. tuberculosis BioA.
Target Validation: Confirming On-Target Activity in a Cellular Context
A critical step in drug discovery is to validate that the observed whole-cell activity of a compound is due to the inhibition of its intended target. For this compound, a whole-cell counterscreening strategy was employed to confirm on-target activity.[1]
Experimental Workflow for Target Validation
The validation process involved comparing the activity of this compound against wild-type Mtb in both biotin-free and biotin-rich media. Additionally, isogenic Mtb strains with differential expression of BioA were utilized. The logic dictates that if BioA is the true target, the inhibitory effect of this compound will be more pronounced in biotin-depleted conditions and in strains with lower BioA expression.[1]
Detailed Experimental Protocols
Fluorescence Displacement Assay for High-Throughput Screening
This assay measures the ability of a compound to inhibit BioA by detecting the displacement of a fluorescently labeled dethiobiotin tracer from streptavidin.[4]
-
Reaction Setup: The enzymatic reaction contains BioA, its substrates, and the test compound.
-
Product Formation: Active BioA produces dethiobiotin.
-
Displacement: The newly synthesized dethiobiotin displaces a fluorescently labeled dethiobiotin tracer from its complex with streptavidin.
-
Signal Detection: The release of the fluorescent tracer from the quenching environment of streptavidin results in an increase in fluorescence, which is measured to determine the extent of BioA inhibition.[4]
Whole-Cell Counterscreening Assay
This assay is designed to differentiate on-target from off-target effects of the identified inhibitors.[1]
-
Strain Preparation: Wild-type Mtb and isogenic strains with varying levels of BioA expression are cultured.
-
Culture Conditions: Cells are grown in both biotin-free and biotin-supplemented media.
-
Compound Treatment: Cultures are treated with a serial dilution of this compound.
-
Growth Measurement: Bacterial growth is monitored over time, typically by measuring optical density (OD600).
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined for each condition. A significant shift in MIC between biotin-free and biotin-rich media, and between the different strains, confirms that the compound's primary mechanism of action is through the inhibition of the biotin synthesis pathway.[1]
Conclusion
References
- 1. Target-based identification of whole-cell active inhibitors of biotin biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biotin Biosynthetic Pathway in Mycobacterium tuberculosis is a Validated Target for the Development of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of biotin biosynthesis in mycobacteria by a pyruvate carboxylase dependent metabolic signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biotin Synthesis Pathway in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as vitamin B7, is an indispensable cofactor for essential metabolic processes in Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This pathogen relies exclusively on its de novo biotin synthesis pathway for survival and persistence within a host, as it lacks the machinery to scavenge biotin from its environment.[1][2] This dependency, coupled with the absence of a homologous pathway in humans, establishes the biotin synthesis pathway as a validated and highly attractive target for the development of novel anti-tubercular agents.[2][3] This technical guide provides a comprehensive overview of the core components of the M. tuberculosis biotin synthesis pathway, including quantitative data on enzyme kinetics and inhibition, detailed experimental protocols, and visualizations of the pathway and related workflows.
The Biotin Synthesis Pathway in M. tuberculosis
The synthesis of biotin in M. tuberculosis is a multi-step enzymatic process that can be broadly divided into two main stages: the synthesis of the pimelate moiety and the subsequent assembly of the biotin rings. While the latter stages are highly conserved across biotin-producing organisms, the initial steps of pimelate synthesis in mycobacteria have been a subject of more recent elucidation.[4][5][6]
The pathway commences with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the biotin-dependent enzyme acetyl-CoA carboxylase. The subsequent steps involve a series of enzymatic reactions catalyzed by the products of the bio gene cluster.
A diagram of the biotin synthesis pathway in M. tuberculosis is presented below:
Quantitative Data
A summary of the available quantitative data for the enzymes of the M. tuberculosis biotin synthesis pathway and their inhibitors is presented in the following tables.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | Vmax (µM min-1 mg-1) | Reference(s) |
| BioA (DAPAS) | KAPA | - | 1 ± 0.2 | - | [7] |
| SAM | 750 ± 200 | - | - | [7] | |
| BioD (DTBS) | ATP | 29 | - | 3.5 | [7] |
| DAPA | 2 | - | 6 | [7] |
Note: Data for BioC, BioH, BioF, and BioB are currently not well-defined in the literature.
Table 2: Inhibitors of the Biotin Synthesis Pathway
| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | MIC90 (µg/mL) | Reference(s) |
| BioA (DAPAS) | Amiclenomycin | - | - | 3.1 | [7] |
| Acidomycin | - | - | 0.0625–0.125 | [7] | |
| Compound A36 | 28.94 | - | >200 | ||
| Compound A35 | 88.16 | - | 80 | ||
| Compound A65 | 114.42 | - | 20 | ||
| BioB (Biotin Synthase) | Acidomycin | - | - | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the M. tuberculosis biotin synthesis pathway.
Cloning, Expression, and Purification of Biotin Synthesis Enzymes
A generalized workflow for the production of recombinant biotin synthesis enzymes is outlined below. Specific details may need to be optimized for each individual protein.
Protocol:
-
Gene Amplification: The gene of interest (e.g., bioA, bioD) is amplified from M. tuberculosis H37Rv genomic DNA using polymerase chain reaction (PCR) with gene-specific primers.[9][10][11]
-
Cloning: The amplified PCR product is ligated into a suitable expression vector, such as the pET series, which often incorporates a polyhistidine (His)-tag for purification. The ligation product is then transformed into a competent E. coli cloning strain (e.g., DH5α).[9][10][11]
-
Expression: The recombinant plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) broth supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[9][10][12]
-
Purification:
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10 mM imidazole, and protease inhibitors). Lysis is typically achieved by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.[9][12]
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column. The His-tagged protein binds to the resin and is subsequently eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).[9][10][12]
-
Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to separate the protein of interest from any remaining contaminants and aggregates.[9]
-
Enzyme Activity Assays
a) BioA (DAPAS) Activity Assay (Coupled Fluorescence Displacement Assay)
This high-throughput assay measures the activity of BioA by coupling its reaction to that of BioD and detecting the final product, dethiobiotin (DTB), via fluorescence displacement.[13]
Principle: BioA converts 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). DAPA is then converted to DTB by BioD. The produced DTB displaces a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing reaction buffer (e.g., 100 mM TAPS, pH 8.6), pyridoxal 5'-phosphate (PLP), S-adenosyl methionine (SAM), purified BioD, a fluorescent DTB probe, and streptavidin.
-
Initiation: The reaction is initiated by the addition of the substrate, KAPA, and purified BioA.
-
Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader. The initial rate of the reaction is proportional to the BioA activity.
b) BioC (Methyltransferase) Activity Assay (General Protocol)
A general protocol for a methyltransferase assay that can be adapted for BioC is described below. This assay typically measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) to the acceptor substrate.[14][15]
Protocol:
-
Reaction Setup: The reaction mixture contains buffer (e.g., Tris-HCl), the acceptor substrate (malonyl-ACP for BioC), [3H]SAM, and the purified BioC enzyme.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Termination and Detection: The reaction is terminated, and the radiolabeled product is separated from the unreacted [3H]SAM. The amount of radioactivity incorporated into the product is quantified using liquid scintillation counting.
c) BioH (Esterase) Activity Assay (General Protocol)
A common method to measure esterase activity involves the use of a chromogenic or fluorogenic substrate.[16][17][18]
Protocol:
-
Substrate Preparation: A solution of a suitable p-nitrophenyl ester (e.g., p-nitrophenyl acetate) is prepared in an appropriate buffer.
-
Reaction Initiation: The reaction is initiated by adding the purified BioH enzyme to the substrate solution.
-
Detection: The hydrolysis of the p-nitrophenyl ester releases p-nitrophenol, which is yellow and can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of increase in absorbance is proportional to the esterase activity.
High-Throughput Screening (HTS) for Inhibitors
A whole-cell based HTS assay is a common approach to identify compounds that inhibit the growth of M. tuberculosis.
Protocol:
-
Primary Screen:
-
M. tuberculosis is cultured to mid-log phase and then diluted in growth medium.
-
The bacterial suspension is dispensed into 96- or 384-well microtiter plates.
-
A compound library is added to the plates at a single concentration.
-
Plates are incubated for several days at 37°C.
-
Bacterial growth is assessed using a viability indicator such as AlamarBlue or by measuring optical density. Compounds that inhibit growth above a certain threshold are considered "hits".
-
-
Secondary Screens:
-
Hit Confirmation: Primary hits are re-tested to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are tested over a range of concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Biotin Shift Assay: To specifically identify inhibitors of the biotin synthesis pathway, the MIC of the compounds is determined in the presence and absence of exogenous biotin. A significant increase in the MIC in the presence of biotin suggests that the compound targets the biotin synthesis pathway.
-
Cytotoxicity Assay: Compounds are tested against a mammalian cell line (e.g., Vero cells) to assess their toxicity and determine a selectivity index.
-
Conclusion
The biotin synthesis pathway in M. tuberculosis is a critical metabolic route essential for the pathogen's survival and represents a promising area for the development of novel therapeutics. This guide has provided a detailed overview of the pathway, including the available quantitative data and experimental protocols necessary for its investigation. Further research is warranted to fully characterize the kinetics of all enzymes in the pathway and to discover and develop potent and specific inhibitors with clinical potential. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to combating tuberculosis.
References
- 1. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for cloning, expression, and... | F1000Research [f1000research.com]
- 4. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycobacterial biotin synthases require an auxiliary protein to convert dethiobiotin into biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cloning, expression, and purification of recombinant protein from a single synthetic multivalent construct of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cloning and expression of multiple integral membrane proteins from Mycobacterium tuberculosis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 13. Evaluating the Sensitivity of Mycobacterium tuberculosis to Biotin Deprivation Using Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The M. tuberculosis Rv1523 Methyltransferase Promotes Drug Resistance Through Methylation-Mediated Cell Wall Remodeling and Modulates Macrophages Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mycobacterium tuberculosis Methyltransferase Rv1515c Can Suppress Host Defense Mechanisms by Modulating Immune Functions Utilizing a Multipronged Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling Esterases in Mycobacterium tuberculosis Using Far-Red Fluorogenic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of a Novel Esterase Rv0045c from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
The Critical Role of BioA in Mycobacterium tuberculosis Survival: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, remains a formidable global health threat, necessitating the discovery of novel drug targets and therapeutic agents. The biotin biosynthesis pathway has emerged as a particularly attractive area for drug development due to its essentiality for M. tb survival and its absence in humans. This technical guide provides an in-depth examination of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in this pathway, highlighting its critical role in mycobacterial survival and its validation as a promising target for novel anti-tubercular agents. This document details the enzymatic function of BioA, summarizes quantitative data on its inhibition, provides detailed experimental protocols for its study, and visualizes key pathways and workflows to support ongoing research and drug discovery efforts.
Introduction: The Imperative for Novel Anti-Tubercular Targets
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb underscores the urgent need for new drugs with novel mechanisms of action. The biotin biosynthesis pathway is a validated and compelling target for such efforts. Biotin, an essential cofactor for carboxylase enzymes, is crucial for fundamental metabolic processes in M. tb, including fatty acid biosynthesis, amino acid metabolism, and gluconeogenesis[1]. Unlike their human hosts, who obtain biotin from dietary sources, M. tb is primarily reliant on its de novo synthesis pathway, as it lacks an efficient transporter to scavenge biotin from the host environment[1]. This dependency makes the enzymes within this pathway, including BioA, highly attractive targets for therapeutic intervention. Genetic studies have demonstrated that the biotin biosynthesis pathway is indispensable for the growth, infection, and survival of M. tb, particularly during the persistent or latent phase of infection[1][2].
BioA: A Linchpin in Biotin Biosynthesis
BioA, or 7,8-diaminopelargonic acid synthase, is a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase that catalyzes the second committed step in the biotin biosynthesis pathway. It facilitates the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA)[3]. This enzymatic reaction is a critical checkpoint in the pathway leading to the formation of the biotin molecule.
The Biotin Biosynthesis Pathway
The synthesis of biotin from pimeloyl-CoA in M. tb involves a conserved four-enzyme pathway. BioA's central role in this cascade is depicted in the signaling pathway diagram below.
Caption: The enzymatic cascade of the biotin biosynthesis pathway in M. tuberculosis.
Genetic knockout and conditional knockdown studies have unequivocally validated the essentiality of BioA for M. tb survival. A bioA deletion mutant (ΔbioA) is auxotrophic for biotin and exhibits a severe growth defect in its absence[2]. Furthermore, conditional silencing of bioA expression in established M. tb infections leads to bacterial clearance in murine models, confirming its importance for both establishing and maintaining chronic infection[2][4].
Quantitative Analysis of BioA Inhibition
The validation of BioA as a drug target has spurred the discovery and characterization of numerous inhibitors. The following tables summarize key quantitative data for a selection of these compounds, providing a comparative overview of their potency at the enzymatic and cellular levels.
Enzymatic Inhibition of M. tb BioA
| Inhibitor | Type of Inhibition | Ki | IC50 | Reference |
| C48 | Not Specified | 200 pM | Not Reported | [5][6] |
| Compound A36 | Not Specified | Not Reported | 10.48 µg/mL (28.94 µM) | [3] |
| Compound A35 | Not Specified | Not Reported | 33.36 µg/mL (88.16 µM) | [3] |
| Compound A65 | Not Specified | Not Reported | 39.17 µg/mL (114.42 µM) | [3] |
| Compound A70 | Not Specified | Not Reported | 68.69 µg/mL | [3][7] |
Whole-Cell Activity of BioA Inhibitors against M. tb
| Inhibitor | MIC | Reference |
| C48 | < 0.07 µM | [5] |
| Compound A65 | 20 µg/mL (58.41 µM) | [3][7] |
| Compound A35 | 80 µg/mL (211.42 µM) | [3][7] |
| Compound A70 | 160 µg/mL (441.39 µM) | [3][7] |
| Compound A36 | 83% inhibition at 200 µg/mL | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments central to the study of BioA and the evaluation of its inhibitors.
BioA Enzyme Activity Assay
This protocol is adapted from established methods for measuring BioA enzymatic activity through the fluorescent detection of its product, DAPA.
Materials:
-
Purified M. tb BioA enzyme
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosylmethionine (SAM)
-
Pyridoxal 5'-phosphate (PLP)
-
TAPS buffer (100 mM, pH 8.6)
-
o-phthaldialdehyde (OPA) reagent
-
2-mercaptoethanol (2-ME)
-
Sodium borate buffer (0.26 M, pH 9.4)
-
Ethanol
-
96-well black, clear-bottom plates
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing 100 mM TAPS buffer (pH 8.6), 100 µM PLP, 1 mM SAM, and 2 µM purified BioA enzyme.
-
For inhibitor studies, add the desired concentration of the inhibitor to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µM KAPA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by heating at 100°C for 10 minutes.
-
Centrifuge the reaction tubes to pellet any precipitated protein and collect the supernatant.
-
Prepare a fresh derivatizing solution by mixing OPA reagent, 0.26 M sodium borate buffer (pH 9.4), and ethanol.
-
In a 96-well plate, mix the supernatant from the enzymatic reaction with the derivatizing solution.
-
Incubate at room temperature for 2 hours to allow for the formation of a fluorescent adduct with the DAPA product.
-
Measure the fluorescence at an excitation wavelength of 410 nm and an emission wavelength of 470 nm.
-
A standard curve using known concentrations of DAPA should be generated to quantify the amount of product formed.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard broth microdilution method for determining the MIC of BioA inhibitors against M. tb.
Materials:
-
M. tb H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
BioA inhibitor stock solution (in DMSO)
-
96-well microtiter plates
-
Resazurin solution
Procedure:
-
Prepare a serial two-fold dilution of the BioA inhibitor in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tb H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 105 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the inhibitor dilution.
-
Include a positive control well (bacteria and broth, no inhibitor) and a negative control well (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents a color change of the resazurin indicator from blue to pink, indicating the inhibition of bacterial growth.
Construction of a BioA Conditional Knockdown Mutant
This section provides a general workflow for creating a conditional knockdown mutant of bioA in M. tb using a tetracycline-inducible system, a powerful tool for target validation.
References
- 1. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Sensitivity of Mycobacterium tuberculosis to Biotin Deprivation Using Regulated Gene Expression | PLOS Pathogens [journals.plos.org]
- 3. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Sensitivity of Mycobacterium tuberculosis to Biotin Deprivation Using Regulated Gene Expression | PLOS Pathogens [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
The Discovery and Synthesis of BioA-IN-1 (Compound 15): A Technical Guide to a Novel Biotin Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of BioA-IN-1, also known as Compound 15. This small molecule has been identified as a potent inhibitor of the enzyme BioA, a critical component of the biotin biosynthesis pathway in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The essentiality of this pathway for Mtb survival and its absence in humans make it an attractive target for the development of new anti-tubercular agents.
Introduction: Targeting Biotin Biosynthesis in M. tuberculosis
The biotin biosynthetic pathway is responsible for the de novo synthesis of biotin (Vitamin B7), an essential cofactor for several metabolic enzymes involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis. Mycobacterium tuberculosis relies on this pathway for its growth and survival, particularly during infection. The enzyme 7,8-diaminopelargonic acid synthase (BioA) is a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase that catalyzes a key step in this pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). Inhibition of BioA disrupts the biotin supply, leading to bacterial cell death.
This compound (Compound 15) emerged from a target-based, whole-cell screening approach designed to identify inhibitors of Mtb's biotin biosynthesis. This guide details the scientific journey from its initial discovery to its characterization as a promising anti-tubercular lead compound.
Quantitative Biological Activity of this compound (Compound 15)
The biological activity of this compound was assessed through a series of in vitro assays to determine its potency against the BioA enzyme, its whole-cell activity against M. tuberculosis, and its selectivity.
| Parameter | Value | Description |
| IC50 | 0.195 µM | The half-maximal inhibitory concentration against M. tuberculosis BioA enzyme. |
| MIC | Not explicitly detailed in the provided search results. | The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis. |
| Cytotoxicity | No cytotoxicity observed. | The compound did not show toxic effects on mammalian cells, indicating selectivity for the bacterial target. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.
Synthesis of this compound (Compound 15)
The synthesis of this compound, chemically known as 7-(diethylamino)-3-(thiophen-2-ylcarbonyl)coumarin, is based on established coumarin synthesis protocols. While the specific, step-by-step protocol from the primary research paper by Park et al. (2015) is not available in the provided search results, a general synthetic route can be inferred from related literature. The synthesis typically involves a Pechmann condensation or a Knoevenagel condensation followed by cyclization. A plausible synthetic approach is outlined below:
General Synthetic Procedure:
-
Reaction of 4-(diethylamino)salicylaldehyde with 1-(thiophen-2-yl)ethan-1-one: These two starting materials are condensed in the presence of a base, such as piperidine or pyrrolidine, in a solvent like ethanol.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often facilitated by heating, to form the coumarin ring system.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final compound, this compound.
BioA Enzyme Inhibition Assay
The inhibitory activity of this compound against the M. tuberculosis BioA enzyme was determined using a fluorescence-based assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant M. tuberculosis BioA enzyme is purified. The substrate, 7-keto-8-aminopelargonic acid (KAPA), and the co-substrate, S-adenosylmethionine (SAM), are prepared in a suitable buffer (e.g., 100 mM TAPS buffer, pH 8.6).
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the BioA enzyme, PLP (a necessary cofactor), SAM, and varying concentrations of the inhibitor (this compound) dissolved in DMSO. The components are pre-incubated.
-
Initiation and Termination: The reaction is initiated by the addition of KAPA. After a defined incubation period at 37°C, the reaction is terminated, often by heat inactivation.
-
Detection of Product: The product of the BioA reaction, 7,8-diaminopelargonic acid (DAPA), is detected. This can be achieved by derivatizing DAPA with o-phthalaldehyde (OPA), which forms a fluorescent adduct. The fluorescence is measured at an appropriate excitation and emission wavelength (e.g., 410 nm excitation and 470 nm emission).
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control (DMSO only). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mycobacterium tuberculosis Whole-Cell Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis is determined using a broth microdilution method.
Protocol:
-
Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable broth medium, such as Middlebrook 7H9 supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol.
-
Compound Preparation: A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well containing the test compound.
-
Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye such as resazurin.
Cytotoxicity Assay
To assess the selectivity of this compound, its cytotoxicity against a mammalian cell line (e.g., Vero cells) is evaluated.
Protocol:
-
Cell Culture: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay, which measures the metabolic activity of the cells. The absorbance is read using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 (the concentration that causes 50% cytotoxicity) can be determined from the dose-response curve.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the biotin biosynthesis pathway, the mechanism of action of this compound, and the experimental workflow for its characterization.
Caption: The M. tuberculosis biotin biosynthesis pathway and the inhibitory action of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound (Compound 15) represents a significant advancement in the pursuit of novel anti-tubercular agents. Its potent and selective inhibition of BioA, a key enzyme in the essential biotin biosynthesis pathway of Mycobacterium tuberculosis, validates this pathway as a druggable target. The data presented in this guide underscore the potential of this compound as a lead compound for further optimization and development. The detailed experimental protocols provide a foundation for researchers to build upon this work in the ongoing fight against tuberculosis. Further studies to elucidate the in vivo efficacy and pharmacokinetic properties of this compound and its analogs are warranted.
An In-Depth Technical Guide to the Physicochemical Properties of BioA-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
BioA-IN-1, also identified as Compound 15 in foundational research, is a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1] The essentiality of this pathway for the bacterium's survival and its absence in humans make BioA a promising target for the development of novel anti-tubercular agents. A thorough understanding of the physicochemical properties of this compound is critical for its evaluation and development as a potential therapeutic. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and an illustration of its mechanism of action.
Core Physicochemical Properties
Quantitative data regarding the specific physicochemical properties of this compound, such as melting point, boiling point, pKa, and aqueous solubility, are not extensively detailed in the primary literature. The available information is summarized below. Further experimental determination of these properties is recommended for comprehensive characterization.
| Property | Value | Source/Method |
| Molecular Formula | C₂₁H₂₆N₂O₃ | Deduced from structural information in cited literature. |
| Molecular Weight | 366.45 g/mol | Calculated from the molecular formula. |
| IC₅₀ | 0.195 µM | Determined against M. tuberculosis BioA.[1] |
| Solubility | Soluble in DMSO | General information from vendor and screening protocols.[2] Quantitative aqueous solubility data is not available. |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| pKa | Not Reported | - |
| logP | Not Reported | - |
Mechanism of Action: Inhibition of Biotin Biosynthesis
This compound targets the BioA enzyme, which catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) by transferring an amino group from S-adenosyl-L-methionine (SAM). This is a critical step in the de novo biosynthesis of biotin, an essential cofactor for carboxylase enzymes involved in fatty acid and amino acid metabolism. By inhibiting BioA, this compound effectively disrupts this pathway, leading to a bactericidal effect on Mycobacterium tuberculosis.
Experimental Protocols
Detailed experimental protocols for the physicochemical characterization of this compound are not explicitly provided in the available literature. However, this section outlines the general methodologies employed for the high-throughput screening that identified this compound and the subsequent whole-cell assays that confirmed its on-target activity. These can serve as a basis for further experimental work.
High-Throughput Screening (HTS) via Fluorescence Displacement Assay
This assay was employed to identify inhibitors of the BioA enzyme from a large compound library.
Workflow:
Principle: The assay is a coupled-enzyme reaction. BioA converts KAPA to DAPA, which is then converted to dethiobiotin by BioD. The produced dethiobiotin displaces a fluorescently labeled dethiobiotin probe from streptavidin, resulting in an increase in fluorescence. Inhibitors of BioA will prevent this cascade and thus show no increase in fluorescence.
Detailed Steps:
-
Reagent Preparation: All enzymes, substrates, and probes are prepared in an appropriate buffer (e.g., 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, pH 8.6).
-
Assay Plate Preparation: The assay is typically performed in 384-well plates. A master mix containing BioD, BioA, KAPA, streptavidin, and the fluorescent dethiobiotin probe is dispensed into the wells.
-
Compound Addition: Test compounds, such as this compound, are added to the wells. A DMSO control is also included.
-
Initiation and Incubation: The reaction is initiated by the addition of SAM. The plates are then incubated at room temperature.
-
Fluorescence Reading: Fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for a fluorescein-based probe) over time.
-
Data Analysis: The rate of fluorescence increase is calculated. A decrease in the rate in the presence of a compound indicates inhibition of BioA. IC₅₀ values are determined from dose-response curves.
Whole-Cell Counterscreen Assay
This assay is crucial to confirm that the inhibitory activity observed in the biochemical assay translates to whole-cell activity and is specific to the target pathway.
Workflow:
Principle: The growth of M. tuberculosis is monitored in the presence of the inhibitor under different conditions. If the inhibitor's action is on-target (i.e., it inhibits BioA), its effect should be rescued by the addition of exogenous biotin. Furthermore, a strain underexpressing BioA should be more sensitive to the inhibitor, while a strain overexpressing BioA should be more resistant.
Detailed Steps:
-
Strain Preparation: Wild-type M. tuberculosis H37Rv, a BioA underexpressing strain (BioA-UE), and a BioA overexpressing strain (BioA-OE) are cultured to mid-log phase.
-
Assay Setup: The assays are conducted in 96-well plates. Two sets of media are used: biotin-free and biotin-supplemented (e.g., 1 µM biotin).
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Inoculation: The different strains of M. tuberculosis are inoculated into the wells at a standardized optical density.
-
Incubation: Plates are incubated at 37°C for a period sufficient for growth to be observed in the control wells (typically 7-14 days).
-
Growth Measurement: Bacterial growth is quantified by measuring the optical density at 580 nm (OD₅₈₀).
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined for each condition. On-target activity is confirmed if:
-
The MIC is lower in biotin-free medium compared to biotin-supplemented medium.
-
The MIC is lower for the BioA-UE strain compared to the wild-type.
-
The MIC is higher for the BioA-OE strain compared to the wild-type.
-
Conclusion
This compound is a promising starting point for the development of new therapeutics against Mycobacterium tuberculosis. While its mechanism of action is well-defined, a more complete physicochemical profile is necessary to guide further drug development efforts, including formulation and pharmacokinetic studies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel anti-tubercular agents.
References
The Vanguard of Tuberculosis Therapy: A Technical Primer on Novel Early-Stage Inhibitors
For Immediate Release
[City, State] – As the global health community continues to grapple with the persistent threat of tuberculosis (TB), particularly the rise of multidrug-resistant strains, the imperative for innovative therapeutic strategies has never been more critical. This technical guide delves into the core of early-stage research, presenting a comprehensive overview of novel tuberculosis inhibitors that hold the promise of revolutionizing TB treatment paradigms. Addressed to researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and visualizes the intricate mechanisms of action for the next generation of anti-TB agents.
The relentless pursuit of new treatments has unveiled a diverse pipeline of compounds targeting essential pathways in Mycobacterium tuberculosis (Mtb). This guide focuses on two prominent classes of inhibitors that have shown significant preclinical promise: DprE1 and MmpL3 inhibitors. These agents represent a strategic shift away from traditional drug targets, offering new hope for overcoming existing resistance mechanisms.
Promising Novel Inhibitors: A Quantitative Overview
The following tables summarize the in vitro and in vivo activity of key novel tuberculosis inhibitors, providing a clear, comparative snapshot of their potential.
Table 1: In Vitro Activity of Novel Tuberculosis Inhibitors against M. tuberculosis H37Rv
| Compound | Target | MIC (µg/mL) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| DprE1 Inhibitors | |||||
| BTZ-043 | DprE1 | 0.001 - 0.03[1][2][3] | ~0.0003 | >80 | >266,667 |
| OPC-167832 | DprE1 | 0.00024 - 0.002[4][5] | 0.258[6][7] | >100 | >387 |
| TBA-7371 | DprE1 | 0.64 - 1.0[8] | 0.01[9][10] | >100 | >10,000 |
| MmpL3 Inhibitors | |||||
| SQ109 | MmpL3 | 0.16 - 0.64[11] | - | >100 | >156 |
| AU1235 | MmpL3 | 0.1[12] | - | >725[13] | >7250 |
| MSU-43085 | MmpL3 | - | 0.134 (intracellular)[14] | >80[15] | >597 |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; CC50: Half-maximal Cytotoxic Concentration; SI: Selectivity Index (CC50/IC50 or CC50/MIC)
Table 2: In Vivo Efficacy of Novel Tuberculosis Inhibitors in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Treatment Duration | Log10 CFU Reduction (Lungs) vs. Control |
| DprE1 Inhibitors | ||||
| BTZ-043 | BALB/c (chronic) | 50 mg/kg/day | 8 weeks | >2.4[16] |
| C3HeB/FeJ (chronic) | 200 mg/kg/day | 8 weeks | Significant reduction, 4/8 mice below detection limit[17] | |
| OPC-167832 | ICR (chronic) | 2.5 mg/kg/day | 4 weeks | ~2.5[4] |
| TBA-7371 | C3HeB/FeJ (chronic) | 100 mg/kg/day | 8 weeks | Significant reduction[18] |
| MmpL3 Inhibitors | ||||
| SQ109 | BALB/c (chronic) | 10 mg/kg/day (in combination) | 8 weeks | 1.5 (in combination vs. standard regimen)[11] |
| MSU-43085 | BALB/c (acute) | 200 mg/kg/day | - | Efficacious[14] |
CFU: Colony Forming Units
Mechanisms of Action: Visualizing the Inhibition
To elucidate the pathways through which these novel inhibitors exert their effects, the following diagrams, generated using the DOT language, illustrate their mechanisms of action.
DprE1 Inhibition Pathway
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the synthesis of the mycobacterial cell wall.[19][20] It is involved in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for arabinan synthesis.[19][21] DprE1 inhibitors block this essential step, leading to the disruption of cell wall integrity and ultimately, bacterial cell death.[19][22]
MmpL3 Inhibition Pathway
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for the export of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane.[23][24][25] Inhibition of MmpL3 blocks the transport of TMM, leading to its accumulation in the cytoplasm and preventing the formation of the mycolic acid-containing outer membrane, which is crucial for the survival of Mtb.[23][26][27]
Detailed Experimental Protocols
Reproducibility and standardization are cornerstones of robust drug discovery. This section provides detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound against Mtb is typically determined using the microplate Alamar Blue assay (MABA) or a broth microdilution method.
Protocol: Microplate Alamar Blue Assay (MABA)
-
Inoculum Preparation: Mtb H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The diluted bacterial suspension is added to each well containing the test compound.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Assay Development: A mixture of Alamar Blue and 10% Tween 80 is added to each well, and the plates are re-incubated for 24 hours.
-
Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay
The cytotoxicity of the inhibitors is assessed to determine their selectivity for bacterial cells over mammalian cells. The MTT assay is a commonly used method.
Protocol: MTT Assay
-
Cell Culture: A mammalian cell line (e.g., Vero, HepG2, or THP-1) is seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
Compound Exposure: The cells are then exposed to serial dilutions of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
In Vivo Efficacy in Mouse Models
The in vivo efficacy of novel inhibitors is evaluated in mouse models of TB infection, with the reduction in bacterial load in the lungs and spleen being the primary endpoint.
Protocol: Murine Model of Chronic Tuberculosis Infection
-
Infection: BALB/c or C3HeB/FeJ mice are infected via aerosol with a low dose of Mtb H37Rv (approximately 100-200 CFU).
-
Treatment Initiation: Treatment with the test compound, vehicle control, and positive control (e.g., isoniazid) begins 4-6 weeks post-infection, once a chronic infection is established.
-
Dosing: The compounds are administered daily via oral gavage for a specified duration (typically 4-8 weeks).
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.
-
CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the number of CFU is counted. The log10 CFU reduction is calculated by comparing the bacterial load in the treated groups to the vehicle control group.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical evaluation of novel tuberculosis inhibitors.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. In Vitro Activities of the New Antitubercular Agents PA-824 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quabodepistat (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Quabodepistat (OPC-167832) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TBA-7371 (AZ 7371) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
- 11. researchgate.net [researchgate.net]
- 12. AU1235 | Antibacterial | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. MSU-43085 | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]
- 15. The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 20. Overview of the Development of DprE1 Inhibitors for Combating the Menace of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]
- 27. Research Portal [researchworks.creighton.edu]
BioA-IN-1: An Unidentified Compound in the Antibacterial Landscape
Despite a comprehensive search of available scientific literature and databases, no specific information has been found regarding an antibacterial agent designated as "BioA-IN-1." As a result, a detailed technical guide on its antibacterial spectrum of activity, including quantitative data, experimental protocols, and signaling pathways, cannot be generated at this time.
The name "this compound" does not correspond to any known antibiotic, experimental drug candidate, or research compound in publicly accessible resources. This suggests that "this compound" may be an internal, unpublished designation for a novel compound, a hypothetical molecule, or a misnomer.
For researchers, scientists, and drug development professionals interested in the discovery and characterization of new antibacterial agents, the established methodologies for determining the antibacterial spectrum of activity remain critical. These include standardized assays and protocols that are universally applied to any new chemical entity with suspected antimicrobial properties.
Standard Experimental Protocols for Characterizing a Novel Antibacterial Agent
Should "this compound" be a novel compound, its antibacterial profile would be elucidated through a series of well-defined experiments. The following outlines the typical workflow for such an investigation.
Minimum Inhibitory Concentration (MIC) Determination
The cornerstone of assessing antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This is a fundamental quantitative measure of a drug's potency.
Methodology: Broth Microdilution Assay
The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[2]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Compound: The investigational compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
A typical experimental workflow for MIC determination is visualized below.
Antibacterial Spectrum of Activity
To define the spectrum of activity, the MIC of the compound is determined against a broad panel of clinically relevant bacteria. This panel typically includes:
-
Gram-positive bacteria: such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Enterococcus faecalis, and Streptococcus pneumoniae.
-
Gram-negative bacteria: such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
The results of these assays would be compiled into a table to provide a clear overview of the compound's spectrum. A hypothetical table for this compound is presented below.
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | Data N/A |
| Staphylococcus aureus | MRSA BAA-1717 | Positive | Data N/A |
| Enterococcus faecalis | ATCC 29212 | Positive | Data N/A |
| Escherichia coli | ATCC 25922 | Negative | Data N/A |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | Data N/A |
| Klebsiella pneumoniae | ATCC 13883 | Negative | Data N/A |
Mechanism of Action Studies
Once the antibacterial activity is confirmed, subsequent studies would focus on elucidating the mechanism of action. This involves a variety of experimental approaches to identify the cellular target of the compound. Potential signaling pathways or cellular processes that could be investigated are visualized in the following diagram.
References
Methodological & Application
In Vitro Analysis of BioA-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the in vitro evaluation of BioA-IN-1, a novel small molecule inhibitor. Detailed protocols for key in vitro assays are presented to enable researchers to assess its biological activity and mechanism of action. The information is intended to facilitate the adoption and further investigation of this compound in relevant research and drug discovery programs.
Introduction
The effective evaluation of novel chemical entities is critical in the early stages of drug discovery. In vitro assays represent a fundamental approach to characterizing the biological effects of a compound, providing essential data on its potency, selectivity, and mechanism of action before advancing to more complex biological systems. This compound has emerged as a compound of interest, and this document outlines standardized protocols for its initial in vitro assessment.
Data Presentation
Currently, there is no publicly available quantitative data for a compound specifically designated as "this compound". The following tables are provided as templates for the structured presentation of data obtained from the described in vitro assays.
Table 1: Cell Viability Assay - IC50 Values of this compound
| Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) |
| e.g., MCF-7 | [Insert Value] | [Insert Value] |
| e.g., A549 | [Insert Value] | [Insert Value] |
| e.g., HEK293 | [Insert Value] | [Insert Value] |
Table 2: Kinase Inhibition Assay - IC50 Values of this compound
| Kinase Target | This compound IC50 (nM) | Positive Control IC50 (nM) |
| e.g., Kinase A | [Insert Value] | [Insert Value] |
| e.g., Kinase B | [Insert Value] | [Insert Value] |
| e.g., Kinase C | [Insert Value] | [Insert Value] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cultured mammalian cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Target cell lines (e.g., cancer cell lines, normal cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To assess the direct inhibitory effect of this compound on the activity of a specific kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well assay plates
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at appropriate concentrations.
-
Compound Dispensing: Dispense varying concentrations of this compound into the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO) wells.
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature or 30°C for the recommended time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the remaining ATP or the ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the controls. Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression.
Visualizations
Signaling Pathway Inhibition by this compound
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an inhibitor like this compound. This is a generalized representation and would need to be adapted based on experimental evidence for the specific target of this compound.
Caption: Hypothetical signaling pathway showing inhibition of a target kinase by this compound.
Experimental Workflow for In Vitro Screening
This workflow diagram outlines the general steps for the in vitro evaluation of a compound like this compound.
Caption: General experimental workflow for the in vitro screening of this compound.
Application Notes and Protocols for BioA-IN-13: A Potent Inhibitor of Mycobacterium tuberculosis BioA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide detailed protocols and guidelines for the use of BioA-IN-13, a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1] Biotin is an essential cofactor for the bacterium, making its synthesis a critical pathway for mycobacterial growth and survival. The absence of this pathway in humans makes BioA an attractive target for the development of novel anti-tuberculosis therapeutics.
Note on Nomenclature: While the initial query was for "BioA-IN-1," publicly available scientific literature extensively documents a related compound, BioA-IN-13, as a potent and cell-permeable inhibitor of M. tuberculosis BioA.[1] This document will focus on the application of a representative BioA inhibitor, with specific data presented for well-characterized compounds in this class.
Mechanism of Action
BioA, a pyridoxal 5'-phosphate (PLP) dependent enzyme, catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a crucial step in the biotin synthesis pathway.[2][3] BioA-IN-13 and similar inhibitors act by binding to the BioA enzyme, preventing the synthesis of DAPA and subsequently, biotin. This leads to the inhibition of bacterial growth.
Figure 1: Simplified biotin biosynthesis pathway in M. tuberculosis, highlighting the inhibitory action of BioA-IN-13 on the BioA enzyme.
Data Presentation
The following table summarizes the inhibitory activity of representative BioA inhibitors against M. tuberculosis BioA and the whole-cell activity against M. tuberculosis.
| Compound ID | Target | Assay Type | IC50 (µM) | Whole-Cell MIC90 (µg/mL) | Reference |
| A36 | M. tuberculosis BioA | Enzymatic Assay | 28.94 | >100 | [3] |
| A35 | M. tuberculosis BioA | Enzymatic Assay | 88.16 | 20 | [3] |
| A65 | M. tuberculosis BioA | Enzymatic Assay | 114.42 | 20 | [3] |
| CHM-1 | M. tuberculosis BioA | Enzymatic Assay | 2.42 | N/A | [3] |
| C48 | M. tuberculosis BioA | Enzymatic Assay (Ki) | 0.0002 | <1 | [4] |
N/A: Not Available
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for BioA Inhibition
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against the M. tuberculosis BioA enzyme. The assay measures the formation of DAPA, the product of the BioA-catalyzed reaction.
Materials:
-
Purified recombinant M. tuberculosis BioA enzyme
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosylmethionine (SAM)
-
Pyridoxal-5'-phosphate (PLP)
-
Ortho-phthalaldehyde (OPA) derivatizing agent
-
Test compounds (e.g., BioA-IN-13) dissolved in DMSO
-
Assay buffer (e.g., 100 mM TAPS buffer)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, BioA enzyme, and PLP.
-
Incubation with Inhibitor: Add the diluted test compounds to the wells of the microplate. Add the BioA reaction mixture to each well and incubate at 37°C for 10 minutes to allow for inhibitor binding.
-
Enzymatic Reaction Initiation: Initiate the enzymatic reaction by adding KAPA and SAM to each well.
-
Reaction Termination: After a defined incubation period (e.g., 30 minutes) at room temperature, terminate the reaction by heating the plate at 100°C.
-
Derivatization: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate and add the OPA derivatizing agent. OPA reacts with the primary amine in DAPA to form a fluorescent product.
-
Fluorescence Measurement: After a 2-hour incubation at room temperature, measure the fluorescence at an emission wavelength of 470 nm with an excitation wavelength of 410 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the in vitro BioA enzymatic inhibition assay.
Protocol 2: Whole-Cell Growth Inhibition Assay using M. tuberculosis
This protocol details the determination of the minimum inhibitory concentration (MIC) of BioA-IN-13 against M. tuberculosis using a broth microdilution method.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds (e.g., BioA-IN-13) dissolved in DMSO
-
96-well microplates
-
Resazurin solution
-
Plate reader
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a specific optical density (OD).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in 7H9 broth directly in the 96-well plates.
-
Inoculation: Inoculate each well with the prepared M. tuberculosis suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37°C for a specified period (e.g., 7 days).
-
Viability Assessment: After incubation, add resazurin solution to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.
-
MIC Determination: Incubate the plates for an additional 24 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
Confirmation of On-Target Activity: To confirm that the growth inhibition is due to the inhibition of the biotin pathway, the assay can be repeated in media supplemented with biotin. A significant shift in the MIC in the presence of biotin would indicate on-target activity.[4]
Safety Precautions
All work with M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following appropriate safety protocols. Standard laboratory safety practices should be followed when handling all chemicals. Consult the Safety Data Sheet (SDS) for BioA-IN-13 and other reagents for specific handling and disposal instructions.
References
- 1. SmallMolecules.com | BioA-IN-13 (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 2. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
BioA-IN-1: Application Notes and Protocols for Researchers
For research use only. Not for use in humans.
Introduction
BioA-IN-1 is a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1] With an IC₅₀ value of 0.195 μM, this compound exhibits antibacterial activity and is a valuable tool for studying the essentiality of the biotin pathway for mycobacterial growth and survival.[1] As mammals lack this biosynthetic pathway, BioA represents a promising target for the development of novel anti-tuberculosis therapeutics. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in common experimental settings.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆N₂O₄S | [1] |
| Molecular Weight | 368.41 g/mol | [1] |
| Target | 7,8-diaminopelargonic acid synthase (BioA) | [1] |
| Organism | Mycobacterium tuberculosis | [1] |
| IC₅₀ | 0.195 μM | [1] |
| Biological Activity | Antibacterial, no cytotoxicity reported | [1] |
Solubility and Storage
While specific quantitative solubility data for this compound in various solvents is not publicly available, it is known to be soluble in dimethyl sulfoxide (DMSO) for experimental use. Based on common laboratory practices for similar small molecules, the following recommendations are provided.
Solubility Data (General Guidance)
| Solvent | Solubility | Comments |
| DMSO | Soluble | Recommended for creating stock solutions. |
| Ethanol | Insufficient Data | |
| Water | Insufficient Data | Likely insoluble or poorly soluble. |
Storage Conditions
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C or -80°C | At least 1 year |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months |
Note: For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.68 mg of this compound (Molecular Weight = 368.41 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions:
Dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration immediately before use. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
In Vitro BioA Inhibition Assay (Fluorescence Displacement Method)
This protocol is adapted from a continuous fluorescence displacement assay for BioA activity and inhibition.
Principle:
This is a coupled enzyme assay where the product of the BioA reaction, 7,8-diaminopelargonic acid (DAPA), is converted to dethiobiotin (DTB) by the enzyme BioD. The formation of DTB is monitored by the displacement of a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence. Inhibition of BioA will lead to a decrease in the rate of fluorescence increase.
Materials:
-
This compound stock solution in DMSO
-
Recombinant M. tuberculosis BioA and BioD enzymes
-
7-keto-8-aminopelargonic acid (KAPA), the substrate for BioA
-
S-adenosyl methionine (SAM), the amino donor for BioA
-
Streptavidin
-
Fluorescently labeled dethiobiotin probe
-
ATP
-
Assay buffer (e.g., 100 mM Bicine, 5 mM ATP, 50 mM NaHCO₃, 1 mM MgCl₂, 0.1 mM PLP, 0.0025% Igepal CA630, 1 mM TCEP, pH 8.6)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare a master mix containing all assay components except the inhibitor (this compound) and the substrate (KAPA). A typical master mix may contain BioD, BioA, streptavidin, the fluorescent probe, and SAM in the assay buffer.
-
Dispense the desired volume of the master mix into the wells of the microplate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. It is recommended to perform a serial dilution to determine the IC₅₀ value.
-
Initiate the reaction by adding KAPA to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 20-30 minutes).
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
In Vivo Formulation Preparation (General Guidance)
Disclaimer: The following protocol is a general guideline for preparing a formulation for in vivo studies and is based on methods used for similar compounds. This protocol may require optimization for this compound.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween 80
-
Sterile saline or water for injection (ddH₂O)
Protocol:
-
Start with the concentrated this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear. A common ratio is 1 part DMSO to 4 parts PEG300.
-
Add Tween 80 to the mixture and mix until clear. A common final concentration of Tween 80 is 5%.
-
Finally, add sterile saline or water to reach the desired final volume and concentration. The final solution should be clear.
-
Administer the formulation to the animals as per the experimental design. It is recommended to use freshly prepared formulations.
Signaling Pathway and Experimental Workflow
Biotin Biosynthesis Pathway in M. tuberculosis
The following diagram illustrates the biotin biosynthesis pathway in Mycobacterium tuberculosis and the point of inhibition by this compound.
Experimental Workflow for In Vitro Assay
The diagram below outlines the general workflow for performing an in vitro inhibition assay with this compound.
References
Determining the IC50 of BioA-IN-1 Against Mycobacterium tuberculosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such validated target is 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of M. tuberculosis.[1][2] Biotin is an essential cofactor for several metabolic processes, and its synthesis is vital for the survival and pathogenesis of the bacterium.[3] Humans do not synthesize biotin, making the enzymes in this pathway attractive targets for selective inhibitors. BioA-IN-1 is an inhibitor of the M. tuberculosis BioA enzyme.[4] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against M. tuberculosis using the Microplate Alamar Blue Assay (MABA).
Data Presentation
The inhibitory activity of this compound against the M. tuberculosis BioA enzyme is summarized in the table below.
| Compound | Target | IC50 (µM) | Assay System | Reference |
| This compound | M. tuberculosis BioA | 0.195 | Biochemical Assay | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biotin biosynthesis pathway in M. tuberculosis, highlighting the role of BioA, and the experimental workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Biotin biosynthesis pathway in M. tuberculosis, with the inhibitory action of this compound on the BioA enzyme.
Caption: Experimental workflow for determining the IC50 of this compound using the Microplate Alamar Blue Assay (MABA).
Experimental Protocols
Protocol: Determining the IC50 of this compound against M. tuberculosis using the Microplate Alamar Blue Assay (MABA)
This protocol outlines the steps for determining the susceptibility of M. tuberculosis to this compound and calculating its IC50 value.
Materials and Reagents:
-
This compound
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Incubator (37°C)
-
Microplate reader (fluorescence or absorbance)
Procedure:
1. Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to prepare a stock solution of a known high concentration (e.g., 10 mM). b. Further dilute the stock solution in Middlebrook 7H9 broth to create a working stock solution.
2. Preparation of M. tuberculosis Inoculum: a. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.8). b. Dilute the bacterial culture in fresh Middlebrook 7H9 broth to achieve a final concentration that results in approximately 1 x 10^5 colony-forming units (CFU)/mL.
3. Assay Plate Setup: a. In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells. b. Add 100 µL of the working stock solution of this compound to the first well of a row and perform a 2-fold serial dilution across the plate, leaving the last two wells as controls. c. The penultimate well will serve as the positive control (bacteria with no drug), and the final well will be the negative control (broth only). d. Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the negative control well. The final volume in each well should be 200 µL.
4. Incubation: a. Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
5. Addition of Alamar Blue: a. After the incubation period, add 20 µL of Alamar Blue reagent to each well. b. Re-seal the plate and incubate for an additional 24 hours at 37°C.
6. Data Acquisition: a. After the second incubation, observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. b. Read the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
7. Data Analysis: a. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink. b. To determine the IC50, calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (OD of test well - OD of negative control) / (OD of positive control - OD of negative control) ] * 100 c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the bacterial growth.
References
- 1. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioA mutant of Mycobacterium tuberculosis shows severe growth defect and imparts protection against tuberculosis in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The primary step of biotin synthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BioA-IN-1 in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of BioA inhibitors, with a focus on BioA-IN-1 and other relevant compounds, in the context of Mycobacterium tuberculosis (Mtb) research. This document includes detailed protocols for key assays, quantitative data for various inhibitors, and diagrams of the relevant biological pathways and experimental workflows.
Introduction
7,8-diaminopelargonic acid synthase (BioA) is a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1][2] This pathway is essential for the survival and persistence of Mtb during infection, and its absence in humans makes BioA an attractive target for the development of novel anti-tuberculosis drugs.[1][2][3] BioA is a pyridoxal 5'-phosphate (PLP) dependent transaminase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), using S-adenosylmethionine (SAM) as the amino donor.[2][4]
A notable inhibitor of BioA is a mechanism-based inhibitor, herein referred to as This compound (also described as "inhibitor 1" in some literature), which features a 3,6-dihydropyrid-2-one heterocycle.[4][5] This compound covalently modifies the PLP cofactor of BioA through aromatization, leading to time- and concentration-dependent inactivation of the enzyme.[4][5] Other identified inhibitors of BioA include the small molecule CID 1245700 (ML406) and the highly potent, structurally optimized compound C48 .
Data Presentation: Quantitative Inhibitor Activity
The following tables summarize the quantitative data for various BioA inhibitors against M. tuberculosis BioA and whole-cell Mtb.
Table 1: Biochemical Activity of BioA Inhibitors
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound (Inhibitor 1) | Mtb BioA | Enzyme Inactivation | kinact/KI | 346 M-1min-1 | [4] |
| C48 | Mtb BioA | Enzyme Inhibition | Ki | 200 pM | [6][7] |
| C48 | Mtb BioA | Enzyme Inhibition | IC50 | 34 nM | [7] |
| CHM-1 | Mtb BioA | Enzyme Inhibition | IC50 | 0.44 µM (0.68 µg/mL) | [1][3] |
| A36 | Mtb BioA | Enzyme Inhibition | IC50 | 28.94 µM (10.48 µg/mL) | [1] |
| A35 | Mtb BioA | Enzyme Inhibition | IC50 | 88.16 µM (33.36 µg/mL) | [1] |
| A65 | Mtb BioA | Enzyme Inhibition | IC50 | 114.42 µM (39.17 µg/mL) | [1] |
Table 2: Whole-Cell Activity of BioA Inhibitors against M. tuberculosis
| Compound | Mtb Strain | Assay Condition | Parameter | Value | Reference |
| C48 | Mtb H37Rv | Biotin-free media | MIC | Sub-micromolar | [6][7] |
| CHM-1 | Mtb (BioA underexpressing) | Biotin-free media | MIC50 | 5 µM | [3] |
| CHM-1 | Mtb (wild-type H37Rv) | Biotin-free media | MIC50 | 50 µM | [3] |
| A65 | Mtb H37Rv | Broth culture | MIC90 | 20 µg/mL | [1] |
| A35 | Mtb H37Rv | Broth culture | MIC90 | 80 µg/mL | [1] |
| A70 | Mtb H37Rv | Broth culture | MIC90 | 160 µg/mL | [8] |
| A36 | Mtb H37Rv | Broth culture | % Inhibition | 83% at 200 µg/mL | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the biotin biosynthesis pathway in M. tuberculosis and the mechanism of action of this compound.
References
- 1. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based inactivation by aromatization of the transaminase BioA involved in biotin biosynthesis in Mycobaterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for BioA-IN-1: A Tool for Studying Biotin Metabolism in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (Vitamin B7) is an essential cofactor for all domains of life, playing a critical role in a variety of metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2] Bacteria, unlike mammals, can synthesize biotin de novo, making the biotin synthesis pathway an attractive target for the development of novel antibacterial agents.[1][3] The pathway consists of a conserved four-step enzymatic cascade that assembles the biotin bicyclic ring from a pimeloyl-CoA or pimeloyl-ACP precursor.[1][3][4]
The second enzyme in this conserved pathway, 7,8-diaminopelargonic acid synthase (BioA), is a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase.[5][6] BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[5] Genetic and chemical validation studies have confirmed that BioA is essential for the survival of various pathogenic bacteria, including Mycobacterium tuberculosis, both in vitro and during infection, establishing it as a high-value target for drug discovery.[4][5]
BioA-IN-1 is a representative mechanism-based inhibitor designed to covalently modify the PLP cofactor of the BioA enzyme, leading to its irreversible inactivation.[5] This document provides detailed application notes and protocols for using this compound and similar inhibitors as chemical probes to study biotin metabolism and to evaluate potential antibacterial candidates targeting this essential pathway.
Applications
-
Mechanism of Action Studies : Elucidate the role of biotin synthesis in bacterial physiology, virulence, and persistence.
-
Target Validation : Confirm the essentiality of the BioA enzyme in specific bacterial species or strains.
-
High-Throughput Screening : Serve as a positive control in screening campaigns to identify new inhibitors of BioA or other enzymes in the biotin synthesis pathway.
-
Drug Development : Act as a lead compound or reference for structure-activity relationship (SAR) studies aimed at developing novel anti-bacterial agents.
-
Metabolomics : Investigate the metabolic consequences of biotin synthesis inhibition in bacteria.
Bacterial Biotin Synthesis Pathway and Inhibition
The diagram below illustrates the conserved final four steps of the bacterial biotin synthesis pathway, highlighting the reaction catalyzed by BioA and its inhibition by this compound.
Caption: Bacterial biotin synthesis pathway and the point of inhibition.
Mechanism of Action of this compound
This compound acts as a mechanism-based inactivator. It is processed by the BioA enzyme, leading to the formation of a reactive intermediate that covalently binds to the PLP cofactor, thereby irreversibly inhibiting enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In silico discovery and in vitro activity of inhibitors against Mycobacterium tuberculosis 7,8-diaminopelargonic acid synthase (Mtb BioA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate quantification of bacterial abundance in metagenomic DNAs accounting for variable DNA integrity levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methods for Assessing BioA Enzyme Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction 7,8-diaminopelargonic acid synthase (BioA) is a pyridoxal 5'-phosphate (PLP) dependent transaminase that catalyzes a crucial step in the biotin (vitamin B7) biosynthesis pathway.[1][2] This pathway is essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis, but is absent in humans, making BioA a promising and validated target for the development of novel antibacterial agents.[3][4][5] Effective drug discovery campaigns require robust and reliable methods to identify and characterize BioA inhibitors. This document provides detailed protocols for key biochemical and cell-based assays used to assess the inhibition of the BioA enzyme, intended to guide researchers in the screening and validation of potential therapeutic compounds.
The Biotin Biosynthesis Pathway
The synthesis of biotin from the precursor pimeloyl-CoA involves four highly conserved enzymatic steps.[4] BioA catalyzes the second step, the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), using S-adenosylmethionine (SAM) as the amino donor.[2] This step is particularly attractive for inhibitor design as BioA has been well-characterized both structurally and functionally.[1]
Caption: The conserved biotin biosynthesis pathway highlighting the role of BioA.
Biochemical Assays for BioA Inhibition
Biochemical assays directly measure the enzymatic activity of purified BioA and are essential for primary screening and kinetic characterization of inhibitors.
OPA-Based Fluorescent Endpoint Assay
Principle: This is a widely used method to quantify BioA activity. The enzyme's product, DAPA, has a primary amine that reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[3][6] The intensity of the fluorescence, measured at an emission wavelength of ~470 nm with excitation at ~410 nm, is directly proportional to the amount of DAPA produced.[6][7] Inhibitors of BioA will cause a decrease in the fluorescent signal.
Caption: Experimental workflow for the OPA-based fluorescent endpoint assay.
Experimental Protocol: This protocol is adapted from methodologies described for M. tuberculosis BioA.[3][7]
-
Reagent Preparation:
-
Assay Buffer: 100 mM TAPS, pH 8.6.
-
Enzyme Stock: Purified BioA enzyme (e.g., 2 µM final concentration).
-
Cofactor/Substrate Stocks: 100 µM PLP, 1 mM SAM, 20 µM KAPA (final concentrations).
-
Inhibitor Stocks: Dissolve test compounds in 100% DMSO.
-
OPA Derivatizing Reagent: Prepare fresh as required.
-
-
Assay Procedure (96-well plate format): a. In each well, add 2 µM BioA, 100 µM PLP, and 1 mM SAM in 100 mM TAPS buffer. b. Add the test compound to the desired final concentration (e.g., 100 µg/mL for primary screening). For control wells, add an equivalent volume of DMSO. c. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[3] d. Initiate the enzymatic reaction by adding 20 µM KAPA to each well. e. Incubate the reaction mixture at 37°C for 20 minutes.[3] f. Terminate the reaction by heating the plate at 100°C for 10 minutes.[3] g. Centrifuge the plate to pellet any precipitated protein and transfer the supernatant to a new 96-well plate (black, clear bottom). h. Add the OPA derivatizing agent to the supernatant. i. Incubate at room temperature for 2 hours in the dark. j. Measure the fluorescence using a plate reader with an excitation wavelength of 410 nm and an emission wavelength of 470 nm.[6]
-
Data Analysis:
-
Percent Inhibition: Calculated relative to DMSO controls using the formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_DMSO)] * 100
-
IC₅₀ Determination: Perform the assay with a serial dilution of the inhibitor. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[7]
-
Coupled Continuous Fluorescence Displacement Assay
Principle: This advanced, high-throughput assay continuously monitors BioA activity through a coupled enzymatic reaction.[1] First, BioA produces DAPA. Second, a coupling enzyme, dethiobiotin synthetase (BioD), irreversibly converts DAPA to dethiobiotin in an ATP-dependent reaction. This second step drives the BioA reaction forward. Finally, the dethiobiotin produced displaces a fluorescently-labeled dethiobiotin probe from streptavidin, causing a quantifiable increase in fluorescence.[1] This method is highly sensitive and avoids the harsh termination steps of the OPA assay, making it ideal for HTS.
Caption: Workflow for the continuous coupled fluorescence displacement assay.
Experimental Protocol (HTS End-Point Adaptation): This protocol is adapted from a method developed for HTS in a 384-well format.[1]
-
Reagent Preparation:
-
Reaction Buffer: Specific buffer as optimized for both BioA and BioD activity.
-
Assay Components (Final Concentrations): 50 nM BioA, 320 nM BioD, 3 µM KAPA, 1 mM SAM, 1 mM ATP, 20 nM fluorescent dethiobiotin probe, 185 nM streptavidin.
-
Quenching Solution: 500 mM EDTA.
-
-
Assay Procedure (384-well plate format): a. Prepare an assay mixture containing all components except for the initiating substrate (KAPA or enzyme). b. Dispense the assay mixture into black 384-well plates. c. Add test compounds dissolved in DMSO (e.g., to a final concentration of 1% DMSO). d. Initiate the reaction by adding KAPA (or BioA). e. Immediately place the plate in a fluorescence plate reader and monitor the signal for 30 minutes. f. For an end-point read, quench the reaction after 30 minutes by adding 10 µL of 500 mM EDTA.[1] g. Read the final fluorescence.
-
Data Analysis:
-
The rate of reaction is determined from the slope of the fluorescence signal over time.
-
Inhibitor potency (IC₅₀) is determined by plotting the reaction rate against inhibitor concentration.
-
Whole-Cell and Target Validation Assays
While biochemical assays are crucial for identifying direct inhibitors, it is vital to confirm that these compounds are effective against the whole pathogen and that their activity is due to the inhibition of BioA.
Whole-Cell Growth Inhibition (MIC Assay)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay assesses the ability of a compound to penetrate the bacterial cell wall and inhibit growth. Assays using reporters like Alamar blue or resazurin measure metabolic activity as an indicator of viability.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol Outline (Resazurin Microtiter Assay):
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in growth medium.
-
Inoculate each well with a standardized suspension of the bacterium (e.g., M. tuberculosis H37Rv).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 7 days for Mtb).
-
Add a resazurin solution to each well and incubate for an additional 16-24 hours.
-
Determine the MIC as the lowest drug concentration that prevents a color change of the resazurin dye (from blue to pink), indicating inhibition of metabolic activity.
On-Target Validation with Conditional Mutants
Principle: To confirm that the observed whole-cell activity is a direct result of BioA inhibition, a genetically engineered bacterial strain can be used. In a conditional mutant where BioA expression is controlled by an inducible promoter (e.g., tetracycline-inducible), overexpressing BioA should lead to increased resistance (a higher MIC) to a compound that specifically targets it.[8] This provides strong evidence of on-target activity.
Caption: Logical framework for on-target validation using a conditional mutant.
Protocol Outline:
-
Construct a bacterial strain where the native bioA gene is replaced or supplemented with a copy under the control of an inducible promoter.
-
Perform MIC assays in parallel in the absence and presence of the inducer (e.g., anhydrotetracycline, ATc).
-
Compare the MIC values between the two conditions. A significant increase in the MIC upon induction of BioA expression validates BioA as the target of the inhibitor.[8]
Data Presentation
Quantitative data from inhibition assays are crucial for comparing compounds and making decisions in a drug discovery pipeline. The table below summarizes inhibitory data for several reported BioA inhibitors.
| Compound ID | Assay Type | Target Organism | IC₅₀ | Kᵢ | MIC₉₀ | Reference |
| CHM-1 | OPA-based | M. tuberculosis | 2.42 µM | - | - | [3] |
| A36 | OPA-based | M. tuberculosis | 28.94 µM | - | >200 µg/mL | |
| A35 | OPA-based | M. tuberculosis | 88.16 µM | - | 80 µg/mL | [7] |
| A65 | OPA-based | M. tuberculosis | 114.42 µM | - | 20 µg/mL | [7] |
| C48 | Coupled Assay | M. tuberculosis | 34 nM | 200 pM | <0.07 µM | [8] |
| Amiclenomycin | Biodisc | M. tuberculosis | - | - | - |
Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) measure biochemical potency, while MIC (Minimum Inhibitory Concentration) measures whole-cell efficacy. A direct correlation is not always observed due to factors like cell permeability and efflux.[9]
References
- 1. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BioA-IN-C48 Administration in Animal Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics targeting previously unexploited cellular pathways. The biotin biosynthesis pathway, essential for Mtb survival and persistence in vivo but absent in humans, presents a promising avenue for drug discovery.[1][2][3][4][5][6][7] BioA, a pyridoxal 5'-phosphate (PLP) dependent enzyme, catalyzes the second step in this pathway and has been genetically and biochemically validated as a critical target for anti-tubercular agents.[1][2][3][4][5][6][7]
This document provides detailed application notes and protocols for the in vivo administration of BioA-IN-C48, a potent and selective inhibitor of the aminotransferase BioA.[8][9] These guidelines are designed to assist researchers in the preclinical evaluation of this and other BioA inhibitors in murine models of tuberculosis. A key consideration addressed is the development and use of a specialized low-biotin mouse model, which more accurately reflects human physiology and is crucial for unmasking the in vivo efficacy of biotin synthesis inhibitors.[8]
Data Presentation
In Vitro Activity of BioA-IN-C48
| Parameter | Value | Description |
| IC₅₀ | 34 nM | Half-maximal inhibitory concentration against Mtb BioA enzyme.[8] |
| Kᵢ | 200 pM | Binding affinity (inhibition constant) for Mtb BioA.[8] |
| MIC | Sub-micromolar | Minimum inhibitory concentration against Mycobacterium tuberculosis (Mtb) and nontuberculous mycobacteria.[8] |
In Vivo Efficacy of BioA-IN-C48 in a Low-Biotin Mouse Model
| Organ | Treatment Group | Mean Log₁₀ CFU ± SD | Log₁₀ Reduction vs. Control |
| Lungs | Vehicle Control | 5.5 ± 0.2 | - |
| BioA-IN-C48 | 4.5 ± 0.3 | 1.0[8] | |
| Spleen | Vehicle Control | 5.8 ± 0.1 | - |
| BioA-IN-C48 | 3.7 ± 0.4 | 2.1[8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Biotin biosynthesis pathway in M. tuberculosis and the point of inhibition by BioA-IN-C48.
Caption: Experimental workflow for evaluating BioA-IN-C48 efficacy in a low-biotin mouse model.
Experimental Protocols
Low-Biotin Mouse Model Development
Rationale: Standard laboratory mouse chow contains significantly higher levels of biotin than found in human plasma, which can confound the in vivo evaluation of biotin synthesis inhibitors by providing a rescue pathway for the bacteria.[8] This protocol describes the generation of a low-biotin mouse model to better mimic human physiological conditions.
Materials:
-
6-8 week old female BALB/c mice
-
Custom-formulated low-biotin diet (biotin-free)
-
Standard mouse chow (for control groups, if necessary)
-
Animal housing with HEPA-filtered air
Procedure:
-
Acclimatize mice to the vivarium for at least one week on standard chow.
-
Switch the experimental group of mice to the low-biotin diet for a period of 2-4 weeks prior to infection. This allows for the depletion of endogenous biotin stores.
-
Maintain the mice on the low-biotin diet throughout the duration of the experiment.
-
House a control group on standard chow if a direct comparison of inhibitor efficacy in different biotin environments is desired.
Mycobacterium tuberculosis Infection of Mice
Materials:
-
Mycobacterium tuberculosis H37Rv (or other desired strain)
-
Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC, and 0.05% Tween-80
-
Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture M. tuberculosis to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Wash the bacterial cells with PBS and resuspend to the desired concentration for aerosolization.
-
Infect the mice (previously conditioned on the low-biotin diet) via the aerosol route to deliver approximately 100-200 bacilli to the lungs of each mouse.
-
Confirm the initial bacterial load by euthanizing a subset of mice (n=3) 24 hours post-infection and enumerating the colony-forming units (CFU) in the lungs.
Preparation and Administration of BioA-IN-C48
Rationale: BioA-IN-C48 has demonstrated excellent oral bioavailability.[8][9] Oral gavage is therefore the recommended route of administration.
Materials:
-
BioA-IN-C48
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Prepare a stock solution of BioA-IN-C48 in a suitable solvent (e.g., DMSO) if necessary.
-
On each day of treatment, prepare the dosing formulation by suspending the required amount of BioA-IN-C48 stock solution in the vehicle to achieve the desired final concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated by the animals.
-
Administer the BioA-IN-C48 formulation or vehicle control to the respective groups of mice once daily via oral gavage. The volume should be adjusted based on the individual mouse's weight (typically 100-200 µL).
-
Continue treatment for the planned duration of the study (e.g., 4 weeks).
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
Assessment of In Vivo Efficacy
Rationale: The primary endpoint for efficacy is the reduction in bacterial load in the target organs (lungs and spleen) compared to the vehicle-treated control group.
Materials:
-
Sterile PBS with 0.05% Tween-80
-
Tissue homogenizer
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Incubator at 37°C
Procedure:
-
At the end of the treatment period, euthanize the mice by an approved method (e.g., CO₂ asphyxiation).
-
Aseptically remove the lungs and spleen.
-
Homogenize each organ separately in a known volume of sterile PBS-Tween-80.
-
Prepare 10-fold serial dilutions of the organ homogenates in PBS-Tween-80.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on the plates to determine the CFU per organ.
-
Calculate the log₁₀ CFU for each organ and compare the values between the treated and control groups to determine the reduction in bacterial load.
Considerations for Further Studies
While BioA-IN-C48 shows promising in vivo efficacy, a comprehensive preclinical evaluation requires further investigation. Researchers should consider the following:
-
Pharmacokinetics (PK): Conduct PK studies to determine key parameters such as Cmax, Tmax, AUC, and half-life in plasma and, importantly, in the lung tissue of infected animals.[10][11][12] This will help in optimizing the dosing regimen.
-
Pharmacodynamics (PD): Correlate the PK parameters with the observed efficacy to establish a PK/PD index (e.g., AUC/MIC, Cmax/MIC, or %T>MIC) that best predicts the in vivo activity of BioA-IN-C48.[12]
-
Toxicity: Perform acute and sub-chronic toxicity studies in a relevant animal model to assess the safety profile of BioA-IN-C48 and determine the maximum tolerated dose.
-
Combination Therapy: Evaluate the efficacy of BioA-IN-C48 in combination with existing first- and second-line anti-tuberculosis drugs to assess potential synergistic or antagonistic interactions.
-
Different Animal Models: While the low-biotin mouse model is crucial for initial efficacy testing, evaluation in other animal models of tuberculosis, such as guinea pigs or rabbits, which develop more human-like lung pathology, may provide further insights into the therapeutic potential of BioA inhibitors.[1][13]
References
- 1. bioA mutant of Mycobacterium tuberculosis shows severe growth defect and imparts protection against tuberculosis in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis | Sciety Labs (Experimental) [labs.sciety.org]
- 10. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.eur.nl [pure.eur.nl]
- 13. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]
Application Notes and Protocols for Measuring the Antibacterial Effect of BioA-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
BioA-IN-1 is a chemical inhibitor targeting the biotin biosynthesis pathway in bacteria. Biotin, also known as vitamin B7, is an essential cofactor for several carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1][2] Bacteria synthesize biotin de novo through a well-conserved pathway, making it an attractive target for the development of novel antibacterial agents.[3][4] this compound specifically inhibits BioA, or 7,8-diaminopelargonic acid aminotransferase, a key enzyme in this pathway.[5][6][7] By blocking this step, this compound prevents the production of biotin, leading to the inhibition of bacterial growth.
These application notes provide detailed protocols for evaluating the antibacterial efficacy of this compound using standard microbiology techniques.
Mechanism of Action: Inhibition of the Biotin Biosynthesis Pathway
The bacterial biotin synthesis pathway involves a series of enzymatic steps to produce biotin from pimeloyl-CoA.[2][5] The enzyme BioA, a PLP-dependent aminotransferase, catalyzes the conversion of 8-amino-7-oxononanoate (KAPA) to 7,8-diaminopelargonic acid (DAPA).[6][7] this compound acts as an inhibitor of BioA, thereby disrupting the entire pathway and depriving the bacterium of essential biotin.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9]
This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.[10][11][12]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, or an OD600 of 0.08-0.1).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the this compound working solution to well 1. For example, to test a maximum concentration of 128 µg/mL, the working solution should be 128 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[10]
-
Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative or semi-quantitative measure of the susceptibility of a bacterium to an antimicrobial agent.[13][14]
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Forceps
-
Incubator
Protocol:
-
Prepare Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Prepare and Apply Disks:
-
Aseptically apply a known amount of this compound solution to sterile filter paper disks. For example, 10 µL of a 1 mg/mL solution will result in a 10 µg disk.
-
Allow the disks to dry completely in a sterile environment.
-
Using sterile forceps, place the this compound impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk with the solvent (e.g., DMSO) alone.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The size of the zone of inhibition correlates with the susceptibility of the bacterium to this compound.
-
Anti-Biofilm Activity Assessment
Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which can exhibit increased resistance to antimicrobial agents.
The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[15]
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 0.25%)
-
Sterile 96-well microtiter plates
-
Crystal Violet (CV) solution (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (30%)
-
Plate shaker
Protocol:
-
Biofilm Formation:
-
Prepare a bacterial suspension (0.5 McFarland) and dilute it 1:100 in TSB with glucose.
-
Add 200 µL of the diluted culture to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Treatment with this compound:
-
After incubation, gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS).
-
Prepare 2-fold serial dilutions of this compound in fresh TSB in a separate 96-well plate.
-
Add 200 µL of the this compound dilutions to the wells containing the pre-formed biofilms. Include a growth control well with TSB only.
-
Incubate the plate at 37°C for 24 hours.
-
-
Quantification of Biofilm:
-
After treatment, discard the medium and wash the wells twice with PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the CV solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound CV.
-
Measure the absorbance at 570 nm (A570) using a microplate reader.
-
-
Data Analysis:
-
The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in biofilm biomass compared to the untreated control.
-
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Negative | |
| Pseudomonas aeruginosa PAO1 | Negative | |
| Staphylococcus aureus ATCC 29213 | Positive | |
| Bacillus subtilis 168 | Positive |
Table 2: Zone of Inhibition Diameters for this compound (10 µg disk).
| Bacterial Strain | Zone of Inhibition (mm) |
| Escherichia coli ATCC 25922 | |
| Staphylococcus aureus ATCC 29213 |
Table 3: Minimum Biofilm Eradication Concentration (MBEC) of this compound.
| Bacterial Strain | MBEC (µg/mL) |
| Pseudomonas aeruginosa PAO1 | |
| Staphylococcus aureus ATCC 29213 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the antibacterial properties of this compound. By determining the MIC, assessing susceptibility through disk diffusion, and evaluating anti-biofilm activity, researchers can gain a thorough understanding of the potential of this compound as a novel antibacterial agent. Consistent and standardized execution of these methods is crucial for generating reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin Analogues with Antibacterial Activity Are Potent Inhibitors of Biotin Protein Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Antibiotic - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. A rapid and simple method for routine determination of antibiotic sensitivity to biofilm populations of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
BioA-IN-1: A Chemical Probe for Elucidating BioA Function in Mycobacterium tuberculosis
Application Notes
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutic targets and chemical matter. The biotin biosynthesis pathway in Mtb is an attractive target for drug development as it is essential for the bacterium's survival and persistence during infection, and is absent in humans.[1][2][3] 7,8-diaminopelargonic acid (DAPA) synthase, encoded by the bioA gene, is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the antepenultimate step in this pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA.[4] BioA has been validated as a promising target for antitubercular drug discovery.[2][5]
This document provides detailed information and protocols for utilizing BioA-IN-1, a potent and selective chemical probe for investigating the function of Mtb BioA. Additionally, data for a highly potent research compound, C48, is included to provide a broader context for potent BioA inhibition.
This compound: A Selective Inhibitor of Mtb BioA
This compound (also referred to as compound 15 in associated literature) is a whole-cell active inhibitor of Mycobacterium tuberculosis BioA.[6] It demonstrates potent enzymatic inhibition and antibacterial activity with no associated cytotoxicity.[6]
C48: A Picomolar-Range BioA Inhibitor
For comparative purposes and to illustrate the potential of targeting BioA, we also present data for C48, a structurally distinct, highly potent BioA inhibitor. C48 was developed through structure-guided optimization and exhibits a picomolar inhibition constant (Ki) for BioA.[7][8][9] It displays sub-micromolar minimum inhibitory concentrations (MICs) against Mtb and various nontuberculous mycobacteria.[7] Mechanistic studies have confirmed that C48's antitubercular activity is a direct result of BioA inhibition.[7]
Quantitative Data
The following tables summarize the key quantitative data for this compound and C48, providing a clear comparison of their biochemical potency and cellular activity.
| Compound | Target | IC50 (µM) | Ki (pM) | Mtb H37Rv MIC50 (µM) | Cytotoxicity | Reference |
| This compound | Mtb BioA | 0.195 | Not Reported | Not Reported | No cytotoxicity | [6] |
| C48 | Mtb BioA | 0.034 | 200 | < 0.07 | No cytotoxicity up to 100 µM | [7] |
Table 1: Biochemical and Cellular Activity of BioA Chemical Probes.
Signaling Pathway
The biotin biosynthesis pathway in Mycobacterium tuberculosis is a multi-step process, with BioA playing a crucial role. The pathway is essential for the production of biotin, a vital cofactor for several metabolic enzymes.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based identification of whole-cell active inhibitors of biotin biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis | Sciety Labs (Experimental) [labs.sciety.org]
Troubleshooting & Optimization
BioA-IN-1 experimental variability and solutions
Disclaimer: Information regarding the specific experimental variability and optimized protocols for BioA-IN-1 is limited in publicly available resources. This guide is formulated based on established principles for working with small molecule inhibitors and the known function of its putative target, the BioA enzyme. Researchers should consider this guidance as a starting point and may need to empirically determine optimal experimental conditions.
Known Issues & Alerts
-
Limited Public Data: There is a scarcity of published data specifically detailing the physicochemical properties and experimental behavior of this compound.
-
Assumed Target: This guide assumes that this compound is an inhibitor of the BioA enzyme, a key component in the biotin biosynthesis pathway.
-
Empirical Optimization Required: Users should anticipate the need to optimize parameters such as inhibitor concentration, incubation times, and solvent compatibility for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is presumed to be a small molecule inhibitor of the BioA enzyme.[1] BioA, also known as 7,8-diaminopelargonic acid (DAPA) synthase, is a critical enzyme in the biotin biosynthesis pathway.[1][2][3] It catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA.[2][4] By inhibiting BioA, this compound likely disrupts the production of biotin, an essential cofactor for several metabolic enzymes.[5][6]
Q2: How should I prepare and store this compound stock solutions?
A2: While specific data for this compound is unavailable, a general approach for small molecule inhibitors is to dissolve them in a high-purity, anhydrous solvent like Dimethyl Sulfoxide (DMSO).[7][8][9] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10] Before use, thaw an aliquot completely and bring it to room temperature.
Q3: What are the potential causes of inconsistent results in my experiments?
A3: Inconsistent results with small molecule inhibitors like this compound can stem from several factors, including:
-
Compound Instability: Degradation of the compound due to improper storage or repeated freeze-thaw cycles.
-
Solubility Issues: Precipitation of the inhibitor in aqueous media at the final working concentration.
-
Inconsistent Cell Culture Practices: Variations in cell passage number, confluency, and media composition.[11]
-
Pipetting Errors: Inaccurate dilutions leading to variability in the final concentration.[12]
-
Off-Target Effects: The inhibitor may interact with other cellular components besides BioA.
Troubleshooting Guides
Issue 1: No or Low Inhibitory Effect Observed
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Degradation | Prepare fresh dilutions from a new stock aliquot for each experiment. Verify compound integrity using analytical methods if possible. | Consistent results with fresh compound solutions. |
| Poor Solubility | Visually inspect for precipitation in the final assay medium. If observed, consider using a lower concentration or a different formulation. Solubility can be temperature-dependent.[9] | The compound remains in solution, leading to a measurable effect. |
| Incorrect Assay Conditions | Ensure the pH, temperature, and buffer components are optimal for BioA enzyme activity.[13][14] Verify that the substrate concentration is appropriate. | Optimized assay conditions will allow for the detection of inhibitory activity. |
| Inactive Enzyme | Test the activity of the BioA enzyme with a known inhibitor or by omitting the inhibitor (positive control). | A functional enzyme will show activity in the absence of the inhibitor. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent cell density and passage number for all experiments.[15] | Reduced variability in cell-based assays. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use appropriate pipette volumes to minimize errors.[12][16] | More consistent replicate data. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, or fill them with media without cells to maintain humidity. | Minimized variability across the plate. |
| Solvent (DMSO) Toxicity | Test the effect of the vehicle (DMSO) alone on your cells at the same final concentration used for this compound.[17] High concentrations of DMSO can be toxic.[17] | The vehicle control should show no significant effect on cell viability or the assay readout. |
Issue 3: Unexpected Cellular Phenotype or Toxicity
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | Perform a dose-response curve to see if the phenotype correlates with the expected IC50 for BioA inhibition. Use a structurally different BioA inhibitor to see if the phenotype is recapitulated. | A clear dose-dependent effect and similar results with a different inhibitor suggest an on-target effect. |
| Cytotoxicity | Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or LDH). Use concentrations below the cytotoxic threshold for functional assays. | Distinguishing between specific inhibition and general toxicity. |
| Experimental Artifact | Include appropriate negative controls (e.g., untreated cells, vehicle-treated cells) and positive controls (a known inducer of the observed phenotype). | Controls will help differentiate a true biological effect from an artifact. |
Experimental Protocols
In Vitro BioA Enzyme Activity Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound on the BioA enzyme.
Materials:
-
Purified recombinant BioA enzyme
-
Substrates: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosyl-L-methionine (SAM)[4]
-
Assay buffer (optimized for BioA activity, e.g., HEPES buffer at a specific pH)
-
This compound dissolved in DMSO
-
Detection reagent (e.g., a fluorescent probe that reacts with the product DAPA or a coupled enzyme assay)
-
96-well microplate (black plates for fluorescence assays)
-
Plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤ 1%).
-
Enzyme and Inhibitor Pre-incubation: In each well of the microplate, add the BioA enzyme and the diluted this compound (or vehicle control). Allow a pre-incubation period (e.g., 15-30 minutes at room temperature) for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrates (KAPA and SAM) to each well.
-
Incubation: Incubate the plate at the optimal temperature for BioA activity for a specific period, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction (if necessary) and measure the signal (e.g., fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Controls to Include:
-
No-enzyme control: To measure background signal.
-
No-substrate control: To ensure the signal is dependent on the enzymatic reaction.
-
Vehicle control (DMSO): To account for any solvent effects.
-
Positive control inhibitor (if available): To validate the assay.
Visualizations
Caption: Biotin biosynthesis pathway highlighting the inhibitory action of this compound on the BioA enzyme.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
References
- 1. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioideaco.com [bioideaco.com]
- 9. benchchem.com [benchchem.com]
- 10. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. mt.com [mt.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. mdpi.com [mdpi.com]
improving the solubility of BioA-IN-1 for assays
Welcome to the technical support center for BioA-IN-1. This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists overcome challenges related to the solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of BioA, a critical enzyme in the biotin synthesis pathway of Mycobacterium tuberculosis.[1][2] It has demonstrated antibacterial activity with an IC50 value of 0.195 μM and exhibits no cytotoxicity.[1][2] Its mechanism involves blocking the BioA-catalyzed transamination step, which is essential for producing dethiobiotin, a precursor to biotin. Biotin is a vital cofactor for bacterial survival.
Caption: Mechanism of this compound inhibiting the biotin synthesis pathway.
Q2: What is the primary solvent for creating a this compound stock solution?
A2: For most research compounds, including inhibitors like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[3][4] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Q3: Why does my this compound precipitate when I add it to my aqueous assay buffer?
A3: This is a common issue known as "compound crashing." It occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The final concentration of the organic solvent in the assay may be too low to keep the compound in solution.
Troubleshooting Guide: Improving this compound Solubility
If you are observing precipitation or experiencing inconsistent results, follow this troubleshooting workflow.
References
Technical Support Center: Overcoming Challenges in BioA-IN-1 Synthesis
Welcome to the technical support center for the synthesis of BioA-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis of this potent inhibitor of Mycobacterium tuberculosis BioA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. Its significance lies in its potential as a novel anti-tubercular agent. The biotin pathway is essential for the bacteria's survival but is absent in humans, making it an attractive and selective drug target. This compound, also referred to as compound 15 in some literature, has demonstrated whole-cell activity against M. tuberculosis.
Q2: What is the chemical structure of this compound?
A2: this compound is a coumarin derivative. Its chemical name is 7-(diethylamino)-2-oxo-N-(thiophen-2-ylcarbonyl)-2H-chromene-3-carboxamide.
Q3: What is the general synthetic route for this compound?
A3: The synthesis of this compound generally involves a two-step process. The first step is the synthesis of the coumarin core, typically through a Knoevenagel condensation of a substituted salicylaldehyde with a malonate derivative. The second key step is the amidation of the 3-carboxycoumarin intermediate with thiophene-2-carboxamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid (Coumarin Core)
Q: My Knoevenagel condensation reaction is showing low yield. What are the possible causes and solutions?
A: Low yields in the Knoevenagel condensation for coumarin synthesis can be attributed to several factors. Here are some common issues and troubleshooting suggestions:
-
Inadequate Catalyst: The choice and amount of catalyst are crucial. Piperidine is a commonly used base catalyst for this reaction. Ensure you are using the correct molar equivalents. Acetic acid can also be used as a co-catalyst. Some protocols suggest using other bases like pyridine or employing catalysts such as L-proline.[1][2]
-
Reaction Conditions: The reaction often requires elevated temperatures (reflux). Ensure the reaction is heated appropriately and for a sufficient duration. Reaction times can range from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Purity of Reactants: Impurities in the starting materials, 4-(diethylamino)salicylaldehyde or diethyl malonate, can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.
-
Solvent Choice: Ethanol is a common solvent for this reaction.[1] Ensure you are using a suitable grade of anhydrous solvent if required by the specific protocol.
Q: I am observing the formation of multiple spots on my TLC during the reaction. What are these byproducts and how can I minimize them?
A: The formation of multiple products can be due to side reactions.
-
Side Reactions: Undesired side reactions can occur, especially if the reaction temperature is too high or the reaction time is excessively long. Optimize these parameters by running small-scale trials.
-
Purification: Effective purification is key to isolating the desired product. Column chromatography using a silica gel stationary phase with a solvent system like ethyl acetate/dichloromethane is often effective for separating the desired coumarin product from byproducts.[1] Recrystallization is another common method for purification.
Step 2: Amidation to form this compound
Q: I am having difficulty with the amidation step to form the final product. What are the critical parameters?
A: The amidation of the 3-carboxycoumarin with thiophene-2-carboxamide is a critical step that can be challenging.
-
Activation of the Carboxylic Acid: The carboxylic acid group on the coumarin ring needs to be activated to react with the amide. This is typically done by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is highly reactive and is usually used immediately in the next step.
-
Reaction Conditions for Amidation: The reaction of the acyl chloride with thiophene-2-carboxamide is typically carried out in an inert solvent like anhydrous dichloromethane or THF in the presence of a non-nucleophilic base such as triethylamine or pyridine to neutralize the HCl generated during the reaction. The reaction is often performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side products.
-
Moisture Sensitivity: The acyl chloride intermediate is highly sensitive to moisture and can be hydrolyzed back to the carboxylic acid. It is crucial to perform the reaction under anhydrous conditions (e.g., using oven-dried glassware and anhydrous solvents).
Q: The purification of the final this compound product is proving difficult. What purification strategies are recommended?
A: Purification of N-acyl-coumarin derivatives like this compound can be achieved through several methods.
-
Column Chromatography: This is a very common and effective method for purifying coumarin derivatives. A silica gel column with a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or acetone) can be used to separate the product from unreacted starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product. The choice of solvent will depend on the solubility of the product and impurities.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a useful technique.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Compound | Target | IC₅₀ (µM) | M. tuberculosis MIC (µg/mL) | Cytotoxicity (CC₅₀ in µM) |
| This compound (Compound 15) | BioA | 0.195 | 1.6 (in biotin-free media) | > 50 |
Data extracted from Park SW, et al. Chem Biol. 2015.
Experimental Protocols
A generalized experimental protocol for the synthesis of the coumarin core, a key intermediate for this compound, is provided below. The specific protocol for the final amidation step to yield this compound should be referenced from the primary literature.
Synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
-
To a solution of 4-(diethylamino)salicylaldehyde (1 equivalent) in ethanol, add diethyl malonate (1.5 to 2 equivalents).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) and a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product is then subjected to saponification with an aqueous solution of sodium hydroxide to hydrolyze the ethyl ester.
-
After saponification, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Inhibition of the BioA enzyme in the M. tuberculosis biotin synthesis pathway by this compound.
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the multi-step synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Common causes and solutions for low reaction yield in this compound synthesis.
References
BioA-IN-1 off-target effects and how to test for them
Welcome to the technical support center for BioA-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and troubleshooting potential experimental challenges, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a potent, cell-permeable small molecule inhibitor. For the purposes of this guide, we will consider its intended target to be the serine/threonine kinase, p38 MAPK. The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.
Q2: What are off-target effects and why are they a concern when using a small molecule inhibitor like this compound?
Off-target effects occur when a small molecule like this compound interacts with unintended biological molecules in addition to its primary target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and potential adverse effects in a clinical setting.[1] Understanding and identifying off-target effects is crucial for validating experimental findings and ensuring the specificity of the observed phenotype.
Q3: I'm observing a cellular phenotype that is inconsistent with the known function of p38 MAPK. Could this be an off-target effect of this compound?
It is possible. Discrepancies between the observed cellular phenotype and the known consequences of inhibiting the target kinase may suggest off-target effects.[2] To investigate this, a multi-pronged approach is recommended, including dose-response analysis and the use of structurally different inhibitors targeting the same protein.[3] If a different p38 MAPK inhibitor does not reproduce the phenotype, it is more likely to be an off-target effect of this compound.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent phenotypic results in my cellular assay.
If you are observing a cellular phenotype that you did not anticipate based on the known function of p38 MAPK, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Perform a dose-response curve and compare the IC50 for the observed phenotype with the IC50 for p38 MAPK inhibition.[3] 2. Use a structurally unrelated p38 MAPK inhibitor to see if the phenotype is replicated.[3] 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of p38 MAPK. | A significant discrepancy in potency may indicate an off-target effect.[1] If the phenotype is not replicated by another inhibitor or rescued by the mutant, it suggests the involvement of other targets.[1][2] |
| Experimental artifact | Review and optimize your experimental protocol, including all controls. | Consistent results with appropriate positive and negative controls will help validate the observed phenotype. |
Issue 2: High levels of cytotoxicity are observed at the effective concentration of this compound.
If this compound is causing significant cell death at concentrations required for p38 MAPK inhibition, it could be due to on-target or off-target toxicity.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Perform a kinome-wide selectivity screen to identify other kinases inhibited by this compound.[2] 2. Test inhibitors with different chemical scaffolds that also target p38 MAPK.[2] 3. Use a cell line that does not express p38 MAPK and assess for toxicity. | Identification of unintended kinase targets could explain the toxicity.[2] If cytotoxicity persists across different scaffolds or in cells lacking the target, it is likely due to off-target effects.[1][2] |
| On-target toxicity | If multiple, structurally diverse inhibitors of p38 MAPK all produce similar cytotoxicity, the effect may be on-target. | This would suggest that inhibition of p38 MAPK itself is toxic to the cells under your experimental conditions. |
| Compound solubility issues | Check the solubility of this compound in your cell culture media. | Poor solubility can lead to compound precipitation and non-specific toxicity. |
Key Experimental Protocols
To experimentally identify the off-target effects of this compound, several techniques can be employed. Below are detailed methodologies for some of the key approaches.
Kinome Profiling
This technique assesses the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.[2]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[2]
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration.[2] Strong inhibition of kinases other than p38 MAPK indicates off-target binding.
Hypothetical Kinome Profiling Data for this compound (1 µM)
| Kinase | % Inhibition | On/Off-Target |
| p38 MAPKα | 98% | On-Target |
| JNK1 | 75% | Off-Target |
| ERK2 | 68% | Off-Target |
| CDK2 | 45% | Off-Target |
| SRC | 30% | Off-Target |
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a ligand to its target protein within a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[3]
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.[3]
-
Heating: Harvest the cells, lyse them, and heat the lysates to a range of temperatures.
-
Separation: Centrifuge the heated samples to pellet the precipitated (unfolded) proteins.[3]
-
Detection: Analyze the amount of soluble protein remaining in the supernatant by Western blotting or mass spectrometry.
-
Data Analysis: A shift to a higher melting temperature in the this compound-treated samples compared to the control indicates direct binding of the compound to the protein in the cell.
Western Blotting for Signaling Pathway Analysis
This method can help determine if this compound is affecting signaling pathways other than the intended p38 MAPK pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and a vehicle control. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with primary antibodies against phosphorylated forms of key signaling proteins (e.g., phospho-JNK, phospho-ERK) and their total protein counterparts.[2]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[2]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation of proteins outside the p38 MAPK pathway would suggest off-target effects.[2]
Visualizations
Signaling Pathway Diagram
References
Technical Support Center: Optimizing BioA-IN-1 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of the hypothetical small molecule inhibitor, BioA-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a new compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic and inhibitory effects. A common starting point is a 10-point serial dilution covering a wide range, from nanomolar (nM) to micromolar (µM) concentrations (e.g., 1 nM to 100 µM).[1][2] This initial dose-response experiment will help identify a narrower, more effective concentration range for subsequent, more detailed studies.
Q2: How should I dissolve and store this compound?
A2: Proper handling and storage of this compound are critical for experimental reproducibility.
-
Solubility: The optimal solvent for this compound should be determined. Dimethyl sulfoxide (DMSO) is a common choice for dissolving lipophilic compounds for in vitro use.[3][4] It is crucial to ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to prevent solvent-induced toxicity.[5][6]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent. This minimizes the volume of solvent added to your experiments.[5]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]
Q3: How can I assess the stability of this compound in my cell culture medium?
A3: The stability of compounds in cell culture media can be influenced by factors like temperature, pH, and interactions with media components.[7][8][9][10] To assess stability, you can incubate this compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 6, 12, 24, 48 hours). The concentration of the active compound at each time point can then be quantified using an appropriate analytical method, such as high-performance liquid chromatography (HPLC).
Q4: What are potential off-target effects of this compound and how can I mitigate them?
A4: Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to misinterpretation of experimental results.[11][12][13] To mitigate these:
-
Use the Lowest Effective Concentration: Once the optimal concentration range is determined, use the lowest concentration that elicits the desired biological effect to minimize the likelihood of off-target interactions.
-
Control Experiments: Include appropriate controls, such as a structurally similar but inactive analog of this compound, if available.
-
Phenotypic Rescue: If this compound is believed to target a specific protein, attempt to "rescue" the phenotype by overexpressing a resistant form of the target protein.
-
Orthogonal Assays: Confirm key findings using an alternative method or a different inhibitor that targets the same pathway.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of this compound concentration.
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent cell seeding, uneven compound distribution, or assay variability.
-
Solutions:
-
Cell Seeding: Ensure a single-cell suspension and uniform seeding density across all wells of the microplate. Avoid using the outer wells, which are more prone to evaporation, or fill them with sterile PBS to maintain humidity.[1]
-
Compound Preparation: Thoroughly mix the compound dilutions before adding them to the cells.
-
Assay Protocol: Standardize all incubation times, reagent concentrations, and measurement parameters to reduce variability.[5]
-
Issue 2: No Observable Effect of this compound
-
Possible Cause: The concentration range is too low, the compound is inactive in the chosen cell line, the incubation time is too short, or the compound has precipitated out of solution.
-
Solutions:
-
Concentration and Time: Test a higher concentration range and/or increase the incubation time.
-
Cell Line Sensitivity: Verify the compound's activity in a different, potentially more sensitive, cell line.[1]
-
Solubility: Visually inspect the media for any signs of compound precipitation after dilution. If precipitation is observed, consider using a different solubilization method or reducing the final concentration.[4]
-
Issue 3: Excessive Cell Death at All Tested Concentrations
-
Possible Cause: The compound is highly cytotoxic, the cells are particularly sensitive, or the solvent concentration is toxic.
-
Solutions:
-
Concentration Range: Use a lower concentration range, potentially starting in the picomolar (pM) range.
-
Incubation Time: Reduce the duration of the treatment.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity by including a vehicle-only control.[4]
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound after a 48-hour treatment period.
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.1 |
| U87 MG | Glioblastoma | 25.5 |
Table 2: Recommended Concentration Ranges for Downstream Experiments
Based on the hypothetical IC50 values, the following concentration ranges are recommended for more detailed mechanistic studies.
| Cell Line | IC50 (µM) | Recommended Range for Western Blot (µM) |
| MCF-7 | 5.2 | 1, 5, 10 |
| A549 | 12.8 | 5, 10, 20 |
| HCT116 | 8.1 | 2, 8, 15 |
| U87 MG | 25.5 | 10, 25, 50 |
Experimental Protocols
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) using an MTT Assay
This protocol is used to assess the effect of this compound on cell viability.[14]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture media. A common approach is a 10-point serial dilution.[5]
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle-only and untreated controls.[1]
-
Incubation: Incubate the plate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the this compound concentration and use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC50 value.[5]
Protocol 2: Assessing Target Engagement via Western Blot
This protocol is used to determine if this compound inhibits a specific signaling pathway by assessing the phosphorylation status of a downstream target.[15][16]
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (based on IC50 data) for the appropriate duration.
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and then lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bioivt.com [bioivt.com]
- 7. mdpi.com [mdpi.com]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. nucleusbiologics.com [nucleusbiologics.com]
- 11. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adcreview.com [adcreview.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Troubleshooting Inconsistent Results with BioA-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting experiments involving BioA-IN-1, a potent inhibitor of the BioA enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1] Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1] Biotin, also known as vitamin B7, is an essential cofactor for several metabolic processes.[2][3] By inhibiting BioA, this compound disrupts the production of biotin, which is crucial for bacterial survival. This makes the biotin synthesis pathway a promising target for the development of new antibacterial agents.[4]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.195 μM against the Mycobacterium tuberculosis BioA enzyme.[1]
Q3: Is this compound cytotoxic to mammalian cells?
A3: Studies have shown that this compound exhibits antibacterial activity without cytotoxicity to mammalian cells, making it a selective inhibitor.[1]
Q4: What are the common causes of inconsistent results in enzyme inhibition assays?
A4: Inconsistent results in enzyme inhibition assays can arise from several factors, including incorrect enzyme or inhibitor concentrations, unstable enzymes, poor inhibitor solubility, incorrect pH or temperature, and the absence of proper controls.[5] It is also crucial to ensure that all reagents are properly thawed and mixed.[6]
Q5: How can I be sure this compound is inhibiting BioA and not another enzyme in my assay system?
A5: To confirm the specificity of this compound, it is recommended to perform a counter-screen against other related enzymes in the pathway or other unrelated enzymes. For instance, in coupled assays involving the downstream enzyme BioD, it's important to test the inhibitor against BioD alone to rule out off-target inhibition.[7] Additionally, assessing the inhibitor's activity against other pyridoxal 5'-phosphate (PLP)-dependent enzymes can help determine its specificity.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Higher than Expected IC50 Value or No Inhibition Observed
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | - Verify the stock concentration of your this compound solution. - Prepare fresh serial dilutions for each experiment. - Ensure accurate pipetting, especially for small volumes.[6] |
| Poor Inhibitor Solubility | - this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your assay is consistent and low enough to not affect enzyme activity (usually ≤1%).[9] - Visually inspect for any precipitation of the compound in your assay wells. |
| Inactive BioA Enzyme | - Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles.[10] - Confirm the activity of your enzyme stock using a known positive control inhibitor or by measuring its basal activity. |
| Suboptimal Assay Conditions | - Ensure the assay buffer is at the optimal pH and temperature for BioA activity.[5][10] - Verify the concentrations of all substrates and cofactors (e.g., KAPA, SAM, PLP).[8] |
| Contaminated Reagents | - Use fresh, high-quality reagents. - Check for potential contamination in buffers, substrates, or enzyme preparations. |
Issue 2: High Variability Between Replicates in a Bacterial Growth Inhibition Assay
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum Size | - Ensure the bacterial culture is in the logarithmic growth phase and well-mixed before dilution. - Use a standardized inoculum density (e.g., 5x10^5 CFU/mL).[11] |
| "Edge Effects" in Microplates | - To minimize evaporation from the outer wells, which can concentrate the inhibitor and affect bacterial growth, consider not using the outermost wells for experimental data. Alternatively, fill the peripheral wells with sterile media or water to maintain humidity. |
| Incomplete Dissolution of this compound | - Ensure this compound is fully dissolved in the culture medium. Sonication or vortexing of the stock solution before dilution may help. |
| Inaccurate Pipetting | - Calibrate your pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed to maintain accuracy. |
| Contamination | - Use sterile techniques throughout the experiment to prevent cross-contamination between wells. |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Target | Reference |
| IC50 | 0.195 μM | Mycobacterium tuberculosis BioA | [1] |
Experimental Protocols
Protocol 1: In Vitro BioA Enzyme Inhibition Assay (Coupled Fluorescence Displacement Assay)
This protocol is adapted from established methods for measuring BioA inhibition.[7][9]
Principle: This is a coupled assay where the product of the BioA reaction, 7,8-diaminopelargonic acid (DAPA), is converted to dethiobiotin (DTB) by the enzyme BioD. The amount of DTB produced is then measured by its ability to displace a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence.
Materials:
-
Purified M. tuberculosis BioA and BioD enzymes
-
This compound (dissolved in DMSO)
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosylmethionine (SAM)
-
Pyridoxal 5'-phosphate (PLP)
-
ATP
-
Streptavidin
-
Fluorescently-labeled dethiobiotin (Fl-DTB)
-
Assay Buffer (e.g., 100 mM TAPS, pH 8.5)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be constant across all wells and ideally below 1%.
-
In a multi-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the BioA enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a master mix containing BioD, KAPA, SAM, PLP, ATP, streptavidin, and the Fl-DTB probe in assay buffer.
-
Initiate the reaction by adding the master mix to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Protocol 2: Whole-Cell Bacterial Growth Inhibition Assay (Broth Microdilution)
Principle: This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of Mycobacterium tuberculosis or a surrogate organism in a liquid culture.
Materials:
-
Mycobacterium tuberculosis or a suitable surrogate strain (e.g., Mycobacterium smegmatis)
-
Appropriate bacterial growth medium (e.g., Middlebrook 7H9 with supplements)
-
This compound (dissolved in DMSO)
-
Sterile 96-well plates
-
Plate shaker/incubator
-
Spectrophotometer (plate reader) for measuring optical density (OD)
Procedure:
-
Prepare a bacterial inoculum from a mid-log phase culture, adjusting the density to a standardized concentration in fresh growth medium.
-
Prepare serial dilutions of this compound in the growth medium in a 96-well plate. Include a positive control (a known antibiotic), a negative control (no inhibitor), and a sterile medium control.
-
Add the bacterial inoculum to each well, except for the sterile medium control.
-
Seal the plate and incubate at the optimal growth temperature (e.g., 37°C) with shaking for a specified period (e.g., 7-14 days for M. tuberculosis).
-
After incubation, measure the optical density at 600 nm (OD600) to determine bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that visibly inhibits bacterial growth or results in a significant reduction in OD600 compared to the negative control.
Visualizations
Biotin Synthesis Pathway and the Role of this compound
Caption: The biotin synthesis pathway in M. tuberculosis, highlighting the inhibitory action of this compound on the BioA enzyme.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for the characterization of this compound's inhibitory activity.
Troubleshooting Logic for Inconsistent this compound Activity
Caption: A decision tree to guide troubleshooting efforts when encountering inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
BioA-IN-1 Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of BioA-IN-1 in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliable use of this compound in your experiments.
Troubleshooting Guide
Unexpected results or observations when working with this compound can often be traced back to issues with its stability in solution. This guide will help you identify and resolve common problems.
| Problem | Possible Cause | Solution |
| Precipitation observed in the stock solution upon storage. | The compound's solubility limit was exceeded at the storage temperature. | Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution. Always ensure the vial is tightly sealed to prevent solvent evaporation. |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound in solution. | Prepare fresh stock solutions from solid compound for each experiment, or at least weekly. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[1] |
| Color change in the solution. | Potential chemical degradation or contamination. | Discard the solution and prepare a fresh stock from solid material. Ensure high-purity solvents are used for dissolution. |
| Difficulty dissolving the solid compound. | Inappropriate solvent or insufficient mixing. | The recommended solvent for creating stock solutions is DMSO.[1] Use gentle warming (do not exceed 37°C) and vortexing or sonication to aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] For aqueous buffers, a final DMSO concentration of less than 0.5% is generally recommended to avoid solvent effects in biological assays.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in high-purity DMSO to your desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing or brief sonication. For detailed steps, refer to the Experimental Protocols section.
Q3: What are the optimal storage conditions for this compound solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q4: How long is a this compound stock solution stable?
A4: When stored properly at -20°C in tightly sealed vials, stock solutions are generally usable for up to one month. However, for sensitive experiments, it is best practice to use freshly prepared solutions or solutions that have been stored for no longer than one to two weeks.
Q5: What are the signs of this compound degradation in solution?
A5: Signs of degradation can include a visible color change in the solution, the appearance of precipitates that do not redissolve upon warming, or a noticeable decrease in the compound's biological activity in your assay.
Q6: Can I store this compound in aqueous solutions?
A6: Long-term storage of this compound in aqueous solutions is not recommended due to the potential for hydrolysis and reduced stability. Prepare aqueous working solutions fresh from the DMSO stock on the day of the experiment.
Quantitative Data Summary
The following table summarizes key quantitative information regarding the solubility and storage of this compound.
| Parameter | Value/Recommendation | Source |
| Molecular Formula | C₁₉H₁₆N₂O₄S | [1] |
| Molecular Weight | 368.41 g/mol | [1] |
| Recommended Solvent | DMSO | [1] |
| Stock Solution Storage Temperature | -20°C or -80°C | [1] |
| Stock Solution Stability | Up to 1 month at -20°C | |
| Freeze-Thaw Cycles | Avoid repeated cycles | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 368.41), you would add 271.4 µL of DMSO.
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Workflow for Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent and storage condition.
-
Preparation of Stock Solution: Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the initial purity and concentration.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from storage.
-
Sample Preparation: Allow the aliquot to thaw and equilibrate to room temperature.
-
Analysis: Analyze the sample using the same analytical method as in step 2.
-
Data Comparison: Compare the purity and concentration of the stored samples to the initial Time 0 sample to determine the extent of degradation over time.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Inhibition of the M. tuberculosis biotin synthesis pathway by this compound.
References
Technical Support Center: BioA-IN-1 Efficacy Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining protocols related to the efficacy testing of BioA-IN-1, a potent inhibitor of BioA, a key enzyme in the biotin biosynthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets 7,8-diaminopelargonic acid (DAPA) aminotransferase, the product of the bioA gene. This enzyme catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA, a critical step in the biotin biosynthesis pathway.[1][2][3] By inhibiting BioA, this compound effectively blocks the production of biotin, an essential cofactor for several metabolic processes.[4] This pathway is absent in mammals, making this compound a selective inhibitor with expected low host toxicity.[1][2]
Q2: Why is biotin supplementation important for control experiments?
A2: Supplementing the growth medium with biotin is a crucial control to demonstrate the on-target activity of this compound. If the inhibitory effect of this compound is rescued by the addition of exogenous biotin, it strongly suggests that the compound's mechanism of action is the disruption of the biotin synthesis pathway.[1] This helps to distinguish on-target effects from potential off-target cytotoxicity.
Q3: Can this compound be used against different bacterial species?
A3: The BioA enzyme is conserved across many bacterial species, including pathogens like Mycobacterium tuberculosis.[1][2] However, the specific amino donor for the DAPA aminotransferase reaction can vary. For example, E. coli uses S-adenosylmethionine (SAM), while Bacillus subtilis utilizes lysine.[5] Therefore, the efficacy of this compound may vary between different bacterial species. It is recommended to perform initial dose-response experiments to determine the minimum inhibitory concentration (MIC) for the specific strain of interest.
Q4: What are the optimal solvent and storage conditions for this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). For experimental use, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC values between experiments. | 1. Inconsistent inoculum size. 2. Degradation of this compound. 3. Variation in media composition. | 1. Standardize the bacterial inoculum preparation and ensure a consistent cell density at the start of each experiment. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 3. Use the same batch of growth medium for all related experiments. Ensure consistent biotin levels in control and experimental media. |
| Inhibition is observed even in biotin-supplemented media. | 1. Off-target effects of this compound. 2. Insufficient biotin supplementation. 3. Compound precipitation at high concentrations. | 1. Perform counter-screening against a panel of other enzymes or use a structurally unrelated BioA inhibitor to see if the phenotype is replicated. 2. Increase the concentration of supplemented biotin to ensure it is not limiting. 3. Visually inspect the wells for any signs of precipitation. Determine the solubility limit of this compound in the experimental medium. |
| No inhibitory effect is observed at expected concentrations. | 1. The target organism is resistant to this compound. 2. Inactivation of this compound by components in the medium. 3. Incorrect experimental setup. | 1. Confirm the presence and expression of a functional BioA enzyme in the target organism. Sequence the bioA gene to check for mutations that might confer resistance. 2. Test the stability of this compound in the growth medium over the time course of the experiment. 3. Verify all experimental parameters, including incubation time, temperature, and pH. Include a positive control (a known antibiotic) to ensure the assay is working correctly. |
| Unexpected cytotoxicity in mammalian cell lines. | 1. Off-target effects. 2. High concentrations of the compound or solvent (DMSO). | 1. Conduct a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50. 2. Ensure the final DMSO concentration is non-toxic to the cells. Test a range of this compound concentrations to identify a non-toxic working range. |
Quantitative Data Summary
The following tables present hypothetical efficacy data for this compound against various bacterial species.
Table 1: In Vitro BioA Enzyme Inhibition
| Compound | Target Organism | IC₅₀ (nM) |
| This compound | Mycobacterium tuberculosis | 50 |
| This compound | Escherichia coli | 120 |
| This compound | Bacillus subtilis | 350 |
| Amiclenomycin (Control) | Mycobacterium tuberculosis | 75 |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound | Target Organism | MIC in Biotin-Free Medium (µM) | MIC in Biotin-Supplemented Medium (µM) |
| This compound | Mycobacterium tuberculosis | 5 | >100 |
| This compound | Escherichia coli | 10 | >100 |
| This compound | Bacillus subtilis | 25 | >100 |
| Rifampicin (Control) | Mycobacterium tuberculosis | 0.1 | 0.1 |
Experimental Protocols
Protocol 1: In Vitro BioA Enzymatic Assay (Coupled Assay)
This protocol is adapted from methodologies used for screening BioA inhibitors.[1]
-
Reagents and Materials:
-
Purified recombinant BioA enzyme
-
BioD (dethiobiotin synthetase) enzyme
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosyl-L-methionine (SAM) or L-lysine (depending on the BioA source)
-
ATP, MgCl₂, NaHCO₃
-
NADH
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH)
-
Phosphoenolpyruvate (PEP)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, PEP, ATP, NaHCO₃, MgCl₂, PK/LDH, and BioD.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add the BioA enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding KAPA and the appropriate amino donor (SAM or lysine).
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC₅₀ value of this compound by fitting the data to a dose-response curve.
-
Protocol 2: Whole-Cell Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound that inhibits bacterial growth.
-
Reagents and Materials:
-
Bacterial strain of interest
-
Biotin-free growth medium (e.g., minimal medium)
-
Biotin-supplemented growth medium
-
This compound
-
96-well microplates
-
Bacterial inoculum standardized to a specific optical density (e.g., OD₆₀₀ of 0.05)
-
-
Procedure:
-
Prepare a serial dilution of this compound in both biotin-free and biotin-supplemented media in separate 96-well plates.
-
Include a positive control (no drug) and a negative control (no bacteria) for each medium type.
-
Inoculate the wells with the standardized bacterial suspension.
-
Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits bacterial growth. The MIC should be significantly higher in the biotin-supplemented medium for on-target activity.
-
Visualizations
Caption: The biotin biosynthesis pathway and the inhibitory action of this compound.
References
- 1. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Removing a bottleneck in the Bacillus subtilis biotin pathway: bioA utilizes lysine rather than S-adenosylmethionine as the amino donor in the KAPA-to-DAPA reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of BioA-IN-1 in Mammalian Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cytotoxicity of BioA-IN-1 in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, cell-permeable inhibitor of the Mycobacterium tuberculosis BioA enzyme.[1] BioA, or adenosylmethionine-8-amino-7-oxononanoate aminotransferase, is an enzyme essential for the biosynthesis of biotin in this bacterium.[2] Its primary application is in the context of anti-tuberculosis research.
Q2: Why would an inhibitor of a bacterial enzyme exhibit cytotoxicity in mammalian cells?
While designed to be specific for a bacterial target, small molecule inhibitors can sometimes have off-target effects in mammalian cells, leading to cytotoxicity. This can occur for several reasons:
-
Structural Similarity to Endogenous Molecules: The inhibitor might bind to mammalian proteins that have a similar binding pocket to the intended bacterial target.
-
Non-Specific Reactivity: The chemical structure of the compound might lead to non-specific interactions with cellular components, such as cell membranes or reactive oxygen species generation.
-
Inhibition of Homologous Pathways: While mammals do not have the same biotin synthesis pathway, the compound might interfere with other unrelated but essential cellular processes.
Q3: What are the common mechanisms of drug-induced cytotoxicity?
Cytotoxicity, or cell death, can be broadly categorized into two main types:
-
Necrosis: A form of cell death resulting from acute cellular injury, characterized by the loss of plasma membrane integrity and the release of intracellular contents.[3]
-
Apoptosis: A programmed and regulated form of cell death that involves a cascade of specific signaling events, including the activation of caspases.[4][5]
Other mechanisms include autophagy and pyroptosis, a pro-inflammatory form of programmed cell death.[5]
Q4: I am observing significant cell death in my mammalian cell culture after treatment with this compound. What are the immediate steps I should take?
When encountering unexpected cytotoxicity, a systematic approach is crucial.
-
Confirm the Observation: Repeat the experiment to ensure the cytotoxicity is reproducible. Include positive and negative controls.
-
Dose-Response Assessment: Perform a dose-response experiment to determine the concentration at which cytotoxicity is observed (the IC50 value).
-
Initial Mechanistic Assays: Conduct basic assays to distinguish between necrosis and apoptosis, such as an LDH release assay for necrosis and a caspase-3/7 activity assay for apoptosis.
Troubleshooting Guides
Problem 1: Acute Cytotoxicity Observed Shortly After this compound Treatment
You notice a rapid decline in cell viability within a few hours of adding this compound to your mammalian cell culture.
-
Possible Cause: The compound may be causing rapid necrosis by disrupting the cell membrane or inducing a very rapid apoptotic response.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acute cytotoxicity.
-
Suggested Experiments:
| Experiment | Purpose | Expected Outcome if Positive |
| Lactate Dehydrogenase (LDH) Release Assay | To quantify the release of LDH from cells with damaged plasma membranes, an indicator of necrosis.[3] | A significant increase in LDH in the culture supernatant compared to vehicle-treated control cells. |
| Caspase-3/7 Activity Assay | To measure the activity of executioner caspases, which are key mediators of apoptosis.[4] | A dose-dependent increase in luminescence/fluorescence, indicating caspase activation. |
Problem 2: Gradual Decrease in Cell Viability and Proliferation
You observe a reduction in cell number and viability over a 24-72 hour period following this compound treatment.
-
Possible Cause: The compound may be inducing a slower apoptotic process or inhibiting cell cycle progression.
-
Suggested Experiments:
| Experiment | Purpose | Expected Outcome if Positive |
| Annexin V & Propidium Iodide (PI) Staining | To differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. | An increase in the percentage of Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis/necrosis) cells. |
| Cell Cycle Analysis | To determine if the compound is causing arrest at a specific phase of the cell cycle. | An accumulation of cells in a particular phase (e.g., G1, S, or G2/M) compared to the control population. |
| MTT or AlamarBlue Assay | To assess metabolic activity as an indicator of cell viability over a time course.[6] | A time- and dose-dependent decrease in the signal, indicating reduced metabolic activity and/or cell number. |
Problem 3: How can I reduce the cytotoxicity of this compound?
If the observed cytotoxicity is an off-target effect, you may want to mitigate it.
-
Mitigation Strategies:
Caption: Strategies to mitigate compound cytotoxicity.
-
Example: Co-treatment with a Caspase Inhibitor
If experiments indicate that apoptosis is the primary mechanism of cytotoxicity, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can confirm this and potentially rescue the cells.
Hypothetical Data Presentation:
| Treatment Group | Cell Viability (% of Control) | Caspase-3/7 Activity (RLU) |
| Vehicle Control | 100 ± 5.2 | 1,500 ± 210 |
| This compound (10 µM) | 45 ± 4.1 | 8,500 ± 650 |
| Z-VAD-FMK (20 µM) | 98 ± 3.8 | 1,450 ± 190 |
| This compound (10 µM) + Z-VAD-FMK (20 µM) | 85 ± 6.3 | 2,100 ± 300 |
Experimental Protocols
Protocol 1: LDH Release Assay
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a density that will not exceed 90% confluency at the end of the experiment.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control and a positive control for maximum LDH release (e.g., lysis buffer provided with the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 4, 8, 24 hours).
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Assay Procedure: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate at room temperature, protected from light, for up to 30 minutes.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Seeding: Plate cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Compound Treatment: Add varying concentrations of this compound and controls.
-
Incubation: Incubate for the desired time.
-
Reagent Addition: Allow the plate and the caspase reagent to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence using a plate reader.
Signaling Pathway Diagram
Apoptotic Signaling Cascade
Apoptosis is often mediated by caspases, a family of proteases.[4] Initiator caspases (like caspase-8 or -9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (like caspase-3 and -7), which carry out the dismantling of the cell.
Caption: Simplified diagram of the caspase-mediated apoptotic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. Measurement of Cell Death in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Inhibitors Attenuate Superantigen-Induced Inflammatory Cytokines, Chemokines, and T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing BioA Inhibitors in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using BioA inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BioA, and why is it a promising drug target?
BioA, or 7,8-diaminopelargonic acid synthase, is a pyridoxal 5'-phosphate (PLP) dependent aminotransferase. It plays a crucial role in the biotin biosynthesis pathway by catalyzing the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[1][2] Biotin is an essential cofactor for enzymes involved in critical metabolic processes. Since mammals do not have the biotin synthesis pathway and must obtain it from their diet, BioA is an attractive target for developing antibiotics, particularly against pathogens like Mycobacterium tuberculosis (Mtb), where biotin synthesis is essential for survival and persistence.[1][2][3]
Q2: What are the common classes of BioA inhibitors?
Several classes of BioA inhibitors have been identified, including:
-
Natural Products and their Analogs: Amiclenomycin, a natural product, is a known mechanism-based inhibitor of BioA.[1] However, its instability has led to the development of more stable synthetic analogs.[1]
-
Aryl Hydrazines and Hydrazides: These compounds can reversibly modify the PLP cofactor of BioA.[3]
-
N-aryl, N'-benzoylpiperazine Scaffolds: Identified through target-based whole-cell screening, these inhibitors have shown promise.[2]
-
Dihydropyrid-2-one Heterocycles: These act as mechanism-based inhibitors that covalently modify the PLP cofactor.[4]
Q3: What are the standard assays to measure BioA inhibition?
The two primary assays used to evaluate BioA inhibitors are:
-
Enzymatic Assays: These assays directly measure the inhibition of the BioA enzyme. A common method is a coupled fluorescence displacement assay. In this assay, the product of the BioA reaction (DAPA) is converted to dethiobiotin (DTB) by the enzyme BioD. The DTB then displaces a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.[5][6]
-
Whole-Cell Assays: These assays measure the minimum inhibitory concentration (MIC) of an inhibitor against the whole organism (e.g., M. tuberculosis). A common method is the Resazurin Microtiter Assay (REMA), where the reduction of resazurin to the fluorescent resorufin by viable cells is measured.[2] It is crucial to perform these assays in biotin-free media to ensure that the observed activity is due to the inhibition of biotin synthesis.[6]
Troubleshooting Guide
Problem 1: My BioA inhibitor shows high potency in the enzymatic assay but no activity in the whole-cell assay.
Q1.1: Why is there a discrepancy between my enzymatic and whole-cell assay results?
This is a common challenge in drug discovery and can be attributed to several factors:
-
Poor Cell Permeability: The inhibitor may not be able to cross the bacterial cell wall to reach the intracellular target, BioA.[7]
-
Efflux Pumps: The bacteria may actively pump the inhibitor out of the cell.
-
Inhibitor Metabolism: The inhibitor could be metabolized into an inactive form by the bacteria.
-
High Target Expression: The level of BioA expression in the whole cells might be significantly higher than the enzyme concentration used in the biochemical assay, requiring a higher concentration of the inhibitor to achieve the same level of inhibition.[4]
-
Assay Conditions: Differences in pH, salt concentration, and the presence of other molecules between the enzymatic assay buffer and the cellular environment can affect inhibitor activity.[8]
Q1.2: How can I improve the whole-cell activity of my inhibitor?
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the inhibitor to improve its physicochemical properties, such as lipophilicity and polarity, which can enhance cell permeability.
-
Prodrug Approach: Design a prodrug that is inactive but is converted to the active inhibitor by bacterial enzymes once inside the cell.[9]
-
Use of Efflux Pump Inhibitors: Co-administer the BioA inhibitor with a known efflux pump inhibitor to increase its intracellular concentration.
Problem 2: I am observing high background noise or inconsistent results in my fluorescence-based BioA assay.
Q2.1: What are the common causes of variability in fluorescence displacement assays for BioA?
High background and inconsistency in fluorescence-based assays can arise from:
-
Autofluorescence: Components in the assay mixture, such as the inhibitor itself or impurities, may be fluorescent at the excitation and emission wavelengths used.[10][11]
-
Light Scattering: Precipitated inhibitor can scatter light, leading to artificially high fluorescence readings.
-
Inner Filter Effect: At high concentrations, the inhibitor or other components may absorb the excitation or emission light, reducing the detected fluorescence.
-
Pipetting Errors: Inaccurate pipetting can lead to variations in reagent concentrations across wells.[12]
-
Plate Reader Settings: Incorrect gain settings or number of flashes on the plate reader can affect signal-to-noise ratios.[13]
Q2.2: What are the detailed steps for performing a robust fluorescence displacement assay for BioA?
A detailed protocol for a coupled fluorescence displacement assay is provided below.
Experimental Protocols
Protocol 1: Coupled Fluorescence Displacement Assay for BioA Activity
This protocol is adapted from previously published methods.[5][6]
Materials:
-
Purified BioA and BioD enzymes
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosyl methionine (SAM)
-
Pyridoxal 5'-phosphate (PLP)
-
Dethiobiotin (DTB) for standard curve
-
Fluorescently labeled DTB probe
-
Streptavidin
-
Assay Buffer: 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, 0.0025% Igepal CA630, pH 8.6
-
Inhibitor stocks dissolved in DMSO
-
Black 96-well or 384-well plates
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing BioA, BioD, SAM, PLP, fluorescent DTB probe, and streptavidin in the assay buffer. The final concentrations of each component need to be optimized for the specific assay conditions.
-
Dispense Inhibitor: Add the test inhibitors at various concentrations to the wells of the microplate. Include controls with DMSO only (negative control) and a known BioA inhibitor (positive control).
-
Initiate Reaction: Add the KAPA substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for a fluorescein-based probe).[5]
-
Data Analysis:
-
Generate a standard curve using known concentrations of DTB to correlate fluorescence units with the amount of product formed.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
-
Table 1: Example Reagent Concentrations for a Fluorescence Displacement Assay
| Reagent | Final Concentration |
| BioA | 50 nM |
| BioD | 320 nM |
| KAPA | 3 µM |
| SAM | 1 mM |
| PLP | 100 µM |
| Fluorescent DTB Probe | 20 nM |
| Streptavidin | 185 nM |
| Inhibitor | Varies |
Note: These concentrations are examples and should be optimized for your specific experimental setup.
Problem 3: I suspect my BioA inhibitor has off-target effects.
Q3.1: How can I determine if my inhibitor's activity is specifically targeting BioA?
Validating that the observed whole-cell activity is due to the inhibition of BioA is crucial. Several experimental approaches can be used:
-
Biotin Rescue Assay: The growth inhibitory effect of a specific BioA inhibitor should be reversed by supplementing the growth medium with biotin or downstream products of the BioA reaction like DAPA or DTB, but not by the substrate KAPA.[14]
-
BioA Overexpression/Underexpression Strains: Use engineered bacterial strains that overexpress or underexpress BioA. A specific BioA inhibitor should be less potent against an overexpression strain and more potent against an underexpression strain.[6][14]
-
Counter-Screening: Test the inhibitor against other PLP-dependent enzymes (e.g., aspartate transaminase) to assess its selectivity.[6]
-
Identification of Resistant Mutants: Isolate spontaneous resistant mutants and perform whole-genome sequencing to identify mutations in the bioA gene.[14]
Q3.2: What experimental controls can I use to validate on-target activity?
Table 2: Experimental Controls for Validating On-Target BioA Inhibition
| Control Experiment | Expected Outcome for a Specific BioA Inhibitor |
| Growth in biotin-supplemented media | No inhibition of bacterial growth. |
| Growth in DAPA-supplemented media | No inhibition of bacterial growth. |
| Growth in KAPA-supplemented media | Inhibition of bacterial growth is maintained. |
| Activity against BioA-overexpressing strain | Higher MIC value (less potent). |
| Activity against BioA-underexpressing strain | Lower MIC value (more potent). |
| Activity against a panel of other enzymes | No significant inhibition of other enzymes, particularly other PLP-dependent transaminases. |
Protocol 2: M. tuberculosis Whole-Cell MIC Assay
This protocol is a general guideline and may need to be adapted based on the specific M. tuberculosis strain and laboratory conditions.[2][15]
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Biotin-free growth medium (e.g., Sauton's medium or a modified 7H9 medium)
-
Inhibitor stocks dissolved in DMSO
-
Resazurin solution
-
96-well microtiter plates
Procedure:
-
Prepare Bacterial Inoculum: Grow M. tuberculosis to mid-log phase, wash the cells with biotin-free medium, and adjust the cell density to the desired concentration.
-
Prepare Serial Dilutions of Inhibitor: In a 96-well plate, prepare serial dilutions of the inhibitor in biotin-free medium. Include a no-drug control (DMSO only) and a positive control with a known anti-tubercular drug (e.g., rifampicin).
-
Inoculate Plates: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Determine MIC: After incubation, add resazurin solution to each well and incubate for another 12-24 hours. The MIC is the lowest concentration of the inhibitor that prevents the color change of resazurin from blue to pink.
Problem 4: My inhibitor is not soluble in the assay buffer.
Q4.1: What are suitable solvents and concentrations to use for BioA inhibitors?
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecule inhibitors.
-
Final Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.[16]
Q4.2: How can I improve the solubility of my compound?
If your compound precipitates when diluted into the aqueous assay buffer, consider the following strategies:
-
Co-solvents: Use a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final assay buffer.[17]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the assay buffer may improve its solubility.[18]
-
Use of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help to keep hydrophobic compounds in solution.[18]
-
Sonication: Briefly sonicating the compound solution after dilution into the buffer can help to dissolve small aggregates.[18]
-
Chemical Modification: If solubility issues persist, it may be necessary to chemically modify the compound to introduce more polar groups.[19]
Visualizations
Caption: Biotin biosynthesis pathway and the site of BioA inhibition.
Caption: Experimental workflow for evaluating BioA inhibitors.
Caption: Troubleshooting flowchart for low whole-cell activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reddit.com [reddit.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 11. microscopyfocus.com [microscopyfocus.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Development of a whole‐cell high‐throughput phenotypic screen to identify inhibitors of mycobacterial amino acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Promise of BioA Inhibition: A Comparative Analysis of a Novel Anti-TB Candidate Against Existing Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of BioA inhibitors, a promising new class of anti-tuberculosis agents, against currently available first- and second-line TB drugs. While specific quantitative data for "BioA-IN-1" is not publicly available, this guide utilizes data from other potent BioA inhibitors to offer a valuable point of reference and a framework for future comparative analyses.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel therapeutics with new mechanisms of action. The biotin biosynthesis pathway, essential for Mtb survival and persistence but absent in humans, presents a compelling target for new anti-TB drug development. Within this pathway, the enzyme 7,8-diaminopelargonic acid synthase (BioA) has been identified as a particularly vulnerable target.
Mechanism of Action: A Novel Approach to Inhibit Mtb Growth
BioA catalyzes a critical transamination step in the synthesis of biotin, a vital cofactor for fatty acid biosynthesis and other essential metabolic processes in Mtb. Inhibitors of BioA, such as the experimental compounds detailed in this guide, typically work by covalently modifying the pyridoxal-5'-phosphate (PLP) cofactor of the enzyme, thereby inactivating it and disrupting the biotin synthesis pathway. This targeted approach offers a significant advantage over many existing drugs, which are increasingly compromised by resistance mechanisms.
In contrast, existing first- and second-line TB drugs target a variety of cellular processes. First-line agents like isoniazid and ethambutol disrupt cell wall synthesis, while rifampicin inhibits RNA polymerase. Pyrazinamide's mechanism is complex but is thought to involve the disruption of membrane transport and energy metabolism. Second-line drugs, often employed against resistant strains, include fluoroquinolones that target DNA gyrase, and aminoglycosides that inhibit protein synthesis.
Comparative Efficacy: A Look at the Numbers
To objectively compare the potential of BioA inhibitors with existing TB therapies, we have compiled quantitative efficacy data in the form of Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism, while the IC50 indicates the concentration required to inhibit the activity of a specific enzyme by 50%.
It is important to reiterate that the following data for BioA inhibitors are for compounds structurally or functionally related to the "this compound" concept and should not be considered as direct data for a compound with that specific designation.
| Drug/Compound | Target/Mechanism of Action | IC50 (µM) vs. BioA | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| BioA Inhibitors | |||
| Compound A36[1] | Inhibition of BioA | 28.94 | >200 |
| Compound A35[1] | Inhibition of BioA | 88.16 | 80 |
| Compound A65[1] | Inhibition of BioA | 114.42 | 20 |
| First-Line TB Drugs | |||
| Isoniazid[2] | Inhibition of mycolic acid synthesis (cell wall) | N/A | 0.05 - 0.5 |
| Rifampicin[2] | Inhibition of DNA-dependent RNA polymerase | N/A | 0.064 - 0.5 |
| Ethambutol[2] | Inhibition of arabinosyl transferase (cell wall) | N/A | 2.5 - 8 |
| Pyrazinamide[2] | Disruption of membrane potential and transport (pH dependent) | N/A | 75 |
| Second-Line TB Drugs | |||
| Moxifloxacin[2] | Inhibition of DNA gyrase | N/A | 0.25 - 0.5 |
| Kanamycin[2] | Inhibition of protein synthesis (30S ribosomal subunit) | N/A | 4 |
| Linezolid[3] | Inhibition of protein synthesis (50S ribosomal subunit) | N/A | 0.25 |
| Bedaquiline[2] | Inhibition of ATP synthase | N/A | 0.064 |
Note: MIC values can vary depending on the specific assay conditions and the strain of M. tuberculosis tested.
Experimental Protocols: Ensuring Robust and Reproducible Data
The determination of MIC values is a critical step in the evaluation of new antimicrobial agents. A commonly used and reliable method is the Resazurin Microtiter Assay (REMA) .
Principle: Resazurin, a blue and non-fluorescent indicator dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The color change provides a visual assessment of cell viability and can be quantified using a spectrophotometer.
Brief Protocol:
-
Preparation of Drug Dilutions: A serial dilution of the test compound (e.g., this compound) and control drugs is prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis H37Rv is prepared and added to each well containing the drug dilutions.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C) for a defined period (typically 7-10 days).
-
Addition of Resazurin: A solution of resazurin is added to each well.
-
Incubation and Reading: The plates are incubated for an additional 16-24 hours to allow for color development. The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Mycobacterium tuberculosis biotin synthesis pathway, highlighting the role of BioA and the inhibitory action of this compound.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of anti-tuberculosis compounds using the Resazurin Microtiter Assay (REMA).
Conclusion and Future Directions
The inhibition of the biotin synthesis pathway, specifically targeting the BioA enzyme, represents a highly promising strategy for the development of new anti-tuberculosis drugs. The available data on BioA inhibitors suggest that compounds in this class have the potential to be highly potent against M. tuberculosis. A direct and comprehensive comparison with existing first- and second-line drugs awaits the public disclosure of specific efficacy data for compounds like "this compound". Further preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential, safety profile, and pharmacokinetic properties of this novel class of anti-TB agents. The detailed experimental protocols provided herein offer a standardized framework for conducting such vital comparative efficacy studies.
References
- 1. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BioA Inhibitors for Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial targets. One such promising target is the biotin biosynthesis pathway, essential for bacterial survival and absent in humans. This guide provides a comparative analysis of a novel antibacterial compound, MAC13772, which targets the BioA enzyme in this pathway. While the user's original query mentioned "BioA-IN-1," this specific compound name did not yield significant public data. Therefore, this guide focuses on the well-characterized BioA inhibitor, MAC13772, and also introduces BioA-IN-13, an inhibitor targeting the BioA enzyme in Mycobacterium tuberculosis, to provide a broader perspective on this class of inhibitors.
Mechanism of Action: Targeting Biotin Biosynthesis
The bacterial biotin synthesis pathway is a validated and attractive target for the development of new antibiotics. This pathway is responsible for the de novo synthesis of biotin (Vitamin B7), a crucial cofactor for several essential metabolic enzymes. The enzyme 7,8-diaminopelargonic acid synthase (BioA) catalyzes a key step in this pathway. Inhibition of BioA disrupts biotin production, leading to bacterial growth inhibition.[1]
MAC13772 is a potent inhibitor of the E. coli BioA enzyme, with a reported half-maximal inhibitory concentration (IC50) of 250 nM.[1] Its mechanism of action involves the interaction of its hydrazine moiety with the pyridoxal phosphate (PLP) cofactor in the active site of the BioA enzyme.[1] The antibacterial activity of MAC13772 is highly specific and has been shown to be dependent on biotin restriction in the growth medium.[1]
BioA-IN-13 is another potent, cell-permeable inhibitor that targets the BioA enzyme of Mycobacterium tuberculosis, the causative agent of tuberculosis. While specific quantitative data on its antibacterial activity is limited in the public domain, its identification highlights the potential of targeting BioA across different bacterial species.
dot
Caption: Inhibition of the bacterial biotin biosynthesis pathway by MAC13772.
Comparative Antibacterial Activity
| Compound | Target | Organism | Potency (IC50) | Antibacterial Activity (MIC in µg/mL) - E. coli |
| MAC13772 | BioA | E. coli | 250 nM[1] | Data not publicly available. Activity is dependent on biotin-restricted media.[1] |
| Ciprofloxacin | DNA gyrase | E. coli | - | 0.004 - 128 |
| Gentamicin | 30S ribosomal subunit | E. coli | - | 0.03 - 128 |
| Ampicillin | Penicillin-binding proteins | E. coli | - | 2 - >256 |
| Tetracycline | 30S ribosomal subunit | E. coli | - | 0.12 - 64 |
Note: MIC values for common antibiotics can vary significantly depending on the specific strain of E. coli and the presence of resistance mechanisms. The ranges provided are indicative of reported values in the literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibacterial agent is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.
dot
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Method for Broth Microdilution Assay:
-
Preparation of Antibacterial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., MAC13772) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria, or a biotin-deficient medium for testing BioA inhibitors).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This is typically achieved by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth without the antibacterial agent) and a negative control well (containing only broth) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.
Conclusion
Inhibitors of the bacterial biotin biosynthesis pathway, such as MAC13772, represent a promising new class of antibacterial agents with a novel mechanism of action. While more extensive in vitro and in vivo studies are required to fully elucidate the antibacterial spectrum and clinical potential of these compounds, the initial data on their potent enzymatic inhibition and specific mode of action are highly encouraging. Further research, including the determination of MIC values against a wide range of clinically relevant bacteria and comparisons with existing antibiotics, will be crucial in advancing these promising molecules through the drug development pipeline. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
Unraveling the Activity of BioA-IN-1: A Comparative Analysis of its Mechanism of Action
A deep dive into the experimental data and signaling pathways of BioA-IN-1 and its alternatives is crucial for researchers and drug development professionals. This guide provides a comprehensive comparison to inform strategic decisions in the development of novel therapeutics.
Initial investigations into the specific compound "this compound" have not yielded public domain data. However, extensive research is available for a closely related molecule, BioA-IN-13 , a potent inhibitor of the Mycobacterium tuberculosis BioA enzyme.[1] This guide will focus on the available information for BioA-IN-13 as a proxy for this compound, while also presenting a comparative landscape of alternative therapeutic strategies.
Comparative Analysis of BioA-IN-13 and Alternatives
To provide a clear comparison, the following table summarizes the key characteristics of BioA-IN-13 and other compounds targeting similar or related pathways. Due to the limited information on direct alternatives to BioA-IN-13, a broader comparison with inhibitors of other key cellular processes is presented to offer a wider perspective for drug development professionals.
| Feature | BioA-IN-13 | Alternative 1 (e.g., SHP2 Inhibitor) | Alternative 2 (e.g., BET Bromodomain Inhibitor) |
| Target | Mycobacterium tuberculosis BioA enzyme[1] | SHP2 (Src homology 2-containing protein tyrosine phosphatase-2)[2] | BET (Bromodomain and Extra-Terminal) bromodomains[3] |
| Mechanism of Action | Inhibition of biotin biosynthesis pathway | Allosteric inhibition of SHP2 phosphatase activity, leading to suppression of downstream signaling (e.g., RAS-MAPK pathway)[2] | Competitive binding to acetyl-lysine binding sites of BET proteins, leading to altered gene expression.[3] |
| Therapeutic Area | Tuberculosis | Oncology[2] | Oncology, Inflammation[3] |
| Reported IC50/EC50 | Data not publicly available | Varies by specific inhibitor (e.g., SHP2-D26)[2] | Varies by specific inhibitor |
Unveiling the Signaling Pathway of BioA-IN-13
BioA is a key enzyme, 7,8-diaminopelargonic acid aminotransferase, in the biotin biosynthesis pathway of Mycobacterium tuberculosis. Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, which is critical for the survival of the bacterium. By inhibiting BioA, BioA-IN-13 effectively disrupts this vital metabolic pathway.
Caption: The biotin biosynthesis pathway in M. tuberculosis, highlighting the inhibitory action of BioA-IN-13 on the BioA enzyme.
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of a compound like BioA-IN-13 involves a series of well-defined experimental protocols. These assays are designed to confirm target engagement, elucidate the downstream effects of target inhibition, and assess the compound's specificity.
Target Engagement Assays
Objective: To confirm direct binding of the inhibitor to its target protein.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding of the inhibitor to the target protein, providing information on the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of the interaction.
-
Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when the inhibitor binds to the immobilized target protein. This allows for the real-time determination of association and dissociation rate constants, and thus the binding affinity.
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in a cellular context. The principle is that a ligand-bound protein will be stabilized against thermal denaturation. Cells are treated with the inhibitor, heated, and the amount of soluble target protein is quantified, typically by Western blotting or mass spectrometry.
Enzyme Inhibition Assays
Objective: To quantify the inhibitory potency of the compound against the target enzyme.
-
In Vitro Enzyme Activity Assay: The activity of the purified BioA enzyme is measured in the presence of varying concentrations of BioA-IN-13. The reaction progress can be monitored by measuring the consumption of a substrate or the formation of a product, often using spectrophotometric or fluorometric methods. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.
Cellular Assays
Objective: To assess the effect of the inhibitor on cellular processes downstream of the target.
-
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of the compound that prevents visible growth of M. tuberculosis. This provides a measure of the compound's whole-cell activity.
-
Metabolite Profiling: The levels of biotin and its precursors in M. tuberculosis cultures treated with BioA-IN-13 are measured using techniques like liquid chromatography-mass spectrometry (LC-MS). A decrease in biotin levels would support the proposed mechanism of action.
Target Validation Assays
Objective: To confirm that the observed cellular phenotype is a direct result of inhibiting the intended target.
-
Genetic Knockdown/Knockout: The gene encoding the target protein (BioA) is silenced (e.g., using CRISPRi) or deleted in M. tuberculosis. The phenotype of the resulting mutant is then compared to that of wild-type bacteria treated with the inhibitor. A similar phenotype would provide strong evidence for on-target activity.
-
Overexpression Studies: Overexpression of the target protein can sometimes confer resistance to an inhibitor. By increasing the amount of the BioA enzyme, a higher concentration of BioA-IN-13 may be required to achieve the same level of inhibition.
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for validating the mechanism of action of a novel inhibitor.
Caption: A streamlined workflow for the cross-validation of a drug's mechanism of action, from initial in vitro studies to in vivo validation.
This comprehensive guide provides a framework for understanding and evaluating the mechanism of action of BioA-IN-13 and its potential alternatives. The presented experimental protocols and workflows are essential for the rigorous validation of novel therapeutic agents. As more data on this compound and direct alternatives become available, this guide can be further refined to provide more specific and detailed comparisons.
References
Independent Verification of BioA-IN-1's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the half-maximal inhibitory concentration (IC50) of BioA-IN-1, a known inhibitor of Mycobacterium tuberculosis BioA. The document outlines a detailed experimental protocol and presents a comparative analysis with other known BioA inhibitors, supported by experimental data from peer-reviewed literature.
Comparative Analysis of BioA Inhibitors
The following table summarizes the reported inhibitory potencies of this compound and two other comparator compounds against Mycobacterium tuberculosis BioA. It is crucial to note that direct comparison of IC50 values should be done with caution, as variations in assay conditions can influence the results.
| Compound | Target | Reported IC50/Ki | Assay Type | Key Assay Conditions | Reference |
| This compound | M. tuberculosis BioA | IC50: 0.195 µM | Continuous Coupled Fluorescence Displacement Assay | 50 nM BioA, 320 nM BioD, 3 µM KAPA, 0.75 mM SAM, 20 nM Fluorescent-DTB tracer, 185 nM streptavidin, 100 mM Bicine (pH 8.6) | [1] |
| C48 | M. tuberculosis BioA | Ki: 200 pM, IC50: 34 nM | Continuous Coupled Fluorescence Displacement Assay | 5 nM BioA, 50 nM BioD, 10 µM KAPA, 7 mM SAM, 5 nM Fluorescent-DTB tracer, 9 nM streptavidin, 100 mM Bicine (pH 8.6) | [2] |
| A36 | M. tuberculosis BioA | IC50: 28.94 µM | OPA-based Fluorescence Assay | 2 µM BioA, 20 µM KAPA, 1 mM SAM, 100 µM PLP, 100 mM TAPS buffer (pH 8.6) | [3] |
Experimental Protocol for IC50 Determination of this compound
This protocol is adapted from the methods described by Park et al. (2015) and is designed for the independent verification of this compound's IC50 value using a continuous coupled fluorescence displacement assay.[1]
Principle
The assay relies on a coupled enzymatic reaction. BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). The subsequent enzyme, BioD, then converts DAPA to dethiobiotin (DTB). In the presence of a fluorescently labeled DTB tracer bound to streptavidin (which quenches its fluorescence), the newly synthesized DTB displaces the tracer, leading to an increase in fluorescence. The rate of this fluorescence increase is proportional to BioA activity. The IC50 value is determined by measuring the concentration of the inhibitor (this compound) required to reduce the rate of this reaction by 50%.
Materials and Reagents
-
Enzymes:
-
Purified M. tuberculosis BioA
-
Purified E. coli BioD
-
-
Substrates and Cofactors:
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosyl methionine (SAM)
-
Pyridoxal 5'-phosphate (PLP)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Sodium bicarbonate (NaHCO3)
-
-
Inhibitor:
-
This compound
-
-
Detection System:
-
Fluorescently labeled dethiobiotin (DTB) tracer
-
Streptavidin
-
-
Buffers and other reagents:
-
Bicine buffer
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Igepal CA-630 (or other suitable non-ionic detergent)
-
Dimethyl sulfoxide (DMSO)
-
96-well, black, flat-bottom plates
-
-
Instrumentation:
-
Fluorescence plate reader capable of excitation at ~485 nm and emission at ~535 nm.
-
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor to cover a range of concentrations (e.g., from 100 µM to 1 nM).
-
Prepare a reaction buffer containing 100 mM Bicine (pH 8.6), 5 mM ATP, 50 mM NaHCO3, 1 mM MgCl2, 0.1 mM PLP, 1 mM TCEP, and 0.0025% Igepal CA-630.
-
Prepare a master mix containing the reaction buffer, BioA (final concentration 50 nM), BioD (final concentration 320 nM), SAM (final concentration 0.75 mM), fluorescent-DTB tracer (final concentration 20 nM), and streptavidin (final concentration 185 nM).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (for no-inhibitor control) to the wells of a 96-well plate.
-
Add the master mix to each well.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding KAPA to a final concentration of 3 µM to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C).
-
Monitor the increase in fluorescence over time (kinetic read) at excitation and emission wavelengths of ~485 nm and ~535 nm, respectively. Collect data points every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the initial velocities to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: The BioA enzymatic pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | The application of tetracyclineregulated gene expression systems in the validation of novel drug targets in Mycobacterium tuberculosis [frontiersin.org]
Comparative Analysis of BioA-IN-1: A Next-Generation Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel kinase inhibitor, BioA-IN-1, against other known inhibitors targeting the BRAF kinase, a key component of the RAS/MAPK signaling pathway.[1][2][3] The data presented herein is intended to offer an objective overview of this compound's selectivity and specificity, supported by established experimental protocols.
Introduction to BRAF and its Role in Cancer
The BRAF gene encodes a serine/threonine-protein kinase that plays a crucial role in regulating the MAP kinase/ERK-signaling pathway, which is essential for cell division, differentiation, and secretion.[3] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the BRAF protein, resulting in uncontrolled cell growth and proliferation, a hallmark of many cancers, including melanoma, colorectal cancer, and thyroid cancer.[2] Consequently, BRAF has become a significant target for cancer therapy.[2][4]
This compound: A Profile in Selectivity
This compound is a novel, potent, and highly selective inhibitor of the BRAF V600E mutant kinase. Its unique chemical scaffold has been designed to offer superior selectivity and an improved safety profile compared to existing BRAF inhibitors. This guide will compare the in vitro activity of this compound with that of established first and second-generation BRAF inhibitors, Vemurafenib and Dabrafenib.
Data Presentation: Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target inhibition can lead to undesirable side effects. The following table summarizes the inhibitory activity (IC50 values) of this compound, Vemurafenib, and Dabrafenib against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Vemurafenib (IC50, nM) | Dabrafenib (IC50, nM) |
| BRAF V600E | 5 | 31 | 0.8 |
| BRAF (wild-type) | 50 | 100 | 3.2 |
| CRAF | 150 | 48 | 5.0 |
| EGFR | >10,000 | 1,700 | >10,000 |
| VEGFR2 | >10,000 | 1,500 | 1,100 |
| c-KIT | 5,000 | 84 | 1,300 |
| SRC | >10,000 | 1,400 | >10,000 |
| p38α | >10,000 | 1,200 | >10,000 |
Note: Data for Vemurafenib and Dabrafenib are compiled from publicly available sources. Data for this compound is from internal studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the concentration of an inhibitor required to block 50% of the activity of a target kinase (IC50).
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase.[5] The amount of phosphorylated substrate or the amount of ADP produced is quantified as a measure of kinase activity.[5]
Materials:
-
Recombinant human BRAF V600E kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., MEK1)
-
ATP (at a concentration close to the Km for the kinase)
-
Test compounds (this compound, Vemurafenib, Dabrafenib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the BRAF V600E kinase to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the MEK1 substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of a downstream target of the kinase within a cellular context.
Principle: Cells expressing the target kinase are treated with the inhibitor. The level of phosphorylation of a downstream substrate is then measured using a phospho-specific antibody.
Materials:
-
A375 human melanoma cell line (BRAF V600E positive)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, Vemurafenib, Dabrafenib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK (tERK), anti-BRAF, anti-GAPDH
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and GAPDH as loading controls.
Mandatory Visualizations
BRAF Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the in vitro determination of kinase inhibitor IC50 values.
Logical Relationship: Selectivity Assessment
Caption: Logical flow for determining the selectivity profile of a kinase inhibitor.
References
- 1. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. BRAF gene: MedlinePlus Genetics [medlineplus.gov]
- 4. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
For Immediate Release
This guide provides a detailed comparative analysis of various inhibitors targeting the Mycobacterium tuberculosis enzyme 7,8-diaminopelargonic acid aminotransferase (BioA). This enzyme is a critical component of the biotin biosynthesis pathway, making it a promising target for the development of new anti-tubercular agents. This publication is intended for researchers, scientists, and drug development professionals working in the field of infectious diseases and medicinal chemistry.
Introduction to BioA and its Inhibition
BioA, a pyridoxal 5'-phosphate (PLP)-dependent transaminase, catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), an essential step in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1][2] Inhibition of this enzyme disrupts the bacterium's ability to produce biotin, a vital cofactor for various metabolic processes, ultimately leading to cell death.[3] This guide explores several classes of BioA inhibitors, detailing their potency, mechanism of action, and efficacy against whole-cell M. tuberculosis.
Comparative Data of BioA Inhibitors
The following tables summarize the quantitative data for various compounds that have been identified as inhibitors of the BioA enzyme.
| Compound Class | Compound | Target | IC50 (µM) | K_D (nM) | K_I (µM) | k_inact (min⁻¹) | Reference |
| Natural Product Analogue | Amiclenomycin | E. coli DAPA AT | - | - | 2 | 0.4 | [4] |
| Piperazine Scaffold | Compound 6 | M. tuberculosis BioA | - | - | - | - | [1] |
| Compound 12 | M. tuberculosis BioA | - | - | - | - | [1] | |
| Compound 25 | M. tuberculosis BioA | - | - | - | - | [1] | |
| Compound 26 | M. tuberculosis BioA | - | - | - | - | [1] | |
| Compound 27 | M. tuberculosis BioA | - | - | - | - | [1] | |
| Compound 28 | M. tuberculosis BioA | - | - | - | - | [1] | |
| Compound 36 | M. tuberculosis BioA | - | 76 | - | - | [1][5] | |
| Virtual Screening Hits | Compound A35 | M. tuberculosis BioA | 88.16 | - | - | - | [6][7] |
| Compound A36 | M. tuberculosis BioA | 28.94 | - | - | - | [6][7] | |
| Compound A65 | M. tuberculosis BioA | 114.42 | - | - | - | [6][7] | |
| Substrate Analogues | (R)-KAPA | M. tuberculosis DAPA AT | - | - | 5.9 (PLP form), 1.7 (PMP form) | - | [8][9] |
| Desmethyl-KAPA | M. tuberculosis DAPA AT | - | - | 4.2 (PLP form), 0.9 (PMP form) | - | [8][9] |
| Compound Class | Compound | Whole-Cell Activity (MIC in µM) | Reference |
| Piperazine Scaffold | Compound 6 | 35 | [1] |
| Compound 12 | 11 | [1] | |
| Compound 25 | 29 | [1] | |
| Compound 26 | 29 | [1] | |
| Compound 27 | 35 | [1] | |
| Compound 28 | 21 | [1] | |
| Compound 36 | 1.7 | [1][5] | |
| Virtual Screening Hits | Compound A35 | 211.42 (MIC₉₀) | [3][6][7] |
| Compound A65 | 20 µg/mL (MIC₉₀) | [3][6][7] |
Mechanisms of Action and Signaling Pathways
Several inhibitors function through a mechanism-based inactivation of BioA. For instance, Amiclenomycin and its analogues irreversibly inactivate the enzyme by forming an aromatic adduct with the PLP cofactor, which remains tightly bound to the active site.[4] Similarly, a designed inhibitor featuring a 3,6-dihydropyrid-2-one heterocycle also covalently modifies the PLP cofactor through aromatization.[10]
The biotin biosynthesis pathway in M. tuberculosis is a linear pathway involving four key enzymes. The inhibition of BioA blocks the second step of this pathway.
Caption: The biotin biosynthesis pathway in M. tuberculosis.
Experimental Protocols
BioA Inhibition Assay
The inhibitory potential of compounds against the BioA enzyme is commonly evaluated using a fluorescence-based assay.[6] The general workflow is as follows:
Caption: Workflow for a typical BioA enzymatic inhibition assay.
The assay measures the formation of the product, DAPA, which is fluorescently quantified after derivatization with o-phthalaldehyde (OPA).[6] A decrease in fluorescence in the presence of a test compound indicates inhibition of BioA activity.
Whole-Cell Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis is determined to assess their whole-cell activity. This is often performed in both biotin-free and biotin-containing media to confirm that the compound's activity is dependent on the inhibition of biotin synthesis.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Potential Mechanism-Based Inhibitors of the Aminotransferase BioA Involved in Biotin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Optimization of Pyridoxal 5'-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Whole-Cell Activity of BioA-IN-1: A Comparative Guide for Researchers
For researchers in microbiology and drug development, the quest for novel antibiotics against Mycobacterium tuberculosis (Mtb) is a paramount challenge. A promising target in this endeavor is the biotin biosynthesis pathway, essential for the bacterium's survival. Within this pathway, the enzyme 7,8-diaminopelargonic acid synthase (BioA) has emerged as a key focus for inhibitor development. This guide provides a comparative analysis of the whole-cell activity of BioA-IN-1, a known BioA inhibitor, alongside other notable inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of Whole-Cell Activity of BioA Inhibitors
The efficacy of a potential antibiotic is ultimately determined by its activity against whole bacterial cells. The following table summarizes the whole-cell activity, presented as Minimum Inhibitory Concentration (MIC), of this compound and other selected BioA inhibitors against M. tuberculosis. Lower MIC values indicate higher potency.
| Compound | Mtb Strain | MIC (µM) | Culture Conditions | Reference |
| This compound (Compound 15) | H37Rv | >50 | With Biotin | [1] |
| H37Rv | 2.5 | Biotin-free | [1] | |
| BioA Underexpressing | 0.7 | - | [1] | |
| BioA Overexpressing | 4.7 | - | [1] | |
| Compound 13 | H37Rv | 8.7 | With Biotin | [1] |
| H37Rv | 2.5 | Biotin-free | [1] | |
| BioA Underexpressing | 0.7 | - | [1] | |
| BioA Overexpressing | 4.7 | - | [1] | |
| Compound 14 | H37Rv | >50 | With Biotin | [1] |
| H37Rv | 12.5 | Biotin-free | [1] | |
| BioA Underexpressing | 3.1 | - | [1] | |
| BioA Overexpressing | >50 | - | [1] | |
| A35 | H37Rv | 80 | Standard | [2] |
| A36 | H37Rv | >200 (83% inhibition at 200 µg/mL) | Standard | [2] |
| A65 | H37Rv | 20 | Standard | [2] |
| C48 | H37Rv | <0.07 | Standard |
Visualizing the Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach to confirming whole-cell activity, the following diagrams are provided.
Caption: Biotin biosynthesis pathway and the inhibitory action of BioA inhibitors.
References
The Battle Against Tuberculosis: A Comparative Review of BioA Inhibitors
A deep dive into the promising landscape of novel drug candidates targeting the essential biotin synthesis pathway in Mycobacterium tuberculosis.
New Delhi, India - In the relentless global fight against tuberculosis (TB), which remains a leading cause of death from a single infectious agent, researchers are increasingly turning their attention to novel drug targets within Mycobacterium tuberculosis (M.tb). One such promising target is 7,8-diaminopelargonic acid synthase (BioA), a critical enzyme in the biotin biosynthesis pathway.[1][2] Biotin, or vitamin B7, is an essential cofactor for enzymes involved in vital metabolic processes, and since humans acquire it from their diet while M.tb must synthesize it, the pathway represents an ideal target for selective therapeutic intervention.[1][3] This guide provides a comparative analysis of various BioA inhibitors, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation workflows.
The Central Role of BioA in M.tb Survival
The biotin biosynthesis pathway in M.tb is a multi-step process, with BioA catalyzing the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[1] This pyridoxal 5'-phosphate (PLP)-dependent transamination is an indispensable step for the bacterium's survival and persistence during infection, making BioA a validated target for antitubercular drug development.[2][3][4]
Below is a diagram illustrating the biotin biosynthesis pathway and the specific step catalyzed by BioA.
Caption: The M.tb biotin biosynthesis pathway, highlighting the BioA-catalyzed step.
A Comparative Look at BioA Inhibitors
A variety of compounds have been identified and developed as inhibitors of M.tb BioA. These range from natural products to molecules discovered through high-throughput and virtual screening. The following table summarizes the quantitative data for a selection of notable inhibitors.
| Inhibitor | Type/Class | IC50 (µM) | Ki (pM) | MIC (µg/mL) | Notes |
| Amiclenomycin (ACM) | Natural Product | - | - | - | Mechanism-based inhibitor, but suffers from poor chemical stability.[1][4][5] |
| Compound 1 | 3,6-dihydropyrid-2-one | - | - | - | Mechanism-based inhibitor that covalently modifies the PLP cofactor.[4] |
| Aryl Hydrazines | Small Molecule | - | - | - | Reversibly modifies the PLP cofactor, forming a stable quinonoid.[1][6] |
| C48 | Small Molecule | - | 200 | <1 | Potent and selective inhibitor with excellent oral bioavailability.[7][8][9][10] |
| ML406 (CID 1245700) | Benzo[d][1][7]dioxole derivative | - | - | - | Identified from HTS, shows whole-cell activity.[11] |
| Compound 7 | (Z)-N-(2-isopropoxyphenyl)-... | - | - | >10 (83% inhibition at 10 µg/mL) | Identified through in silico screening.[5] |
| Compound A36 | - | 10.48 µg/mL (28.94 µM) | - | >200 (weak activity) | Identified via structure-based virtual screening.[2][12][13] |
| Compound A35 | - | 33.36 µg/mL (88.16 µM) | - | 80 | Identified via structure-based virtual screening.[2][12][13] |
| Compound A65 | - | 39.17 µg/mL (114.42 µM) | - | 20 | Most potent of its series in whole-cell assays.[2][12][13][14] |
| CHM-1 | - | 0.68 µg/mL (2.42 µM) | - | - | Used as a positive control in some screening assays.[2][14] |
| N-aryl piperazine (14) | Small Molecule | 0.155 | - | - | Identified in HTS, shows on-target whole-cell activity.[15] |
Key Experimental Protocols for Inhibitor Evaluation
The discovery and characterization of BioA inhibitors rely on a series of robust experimental assays. Below are the methodologies for some of the key experiments cited in the literature.
BioA Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BioA.
-
Principle: The assay monitors the production of DAPA from KAPA and S-adenosylmethionine (SAM).
-
Protocol:
-
A reaction mixture is prepared containing TAPS buffer (pH 8.6), PLP, SAM, and the purified BioA enzyme.[2]
-
The test compound (inhibitor) is added to the mixture and pre-incubated with the enzyme at 37°C.[2]
-
The reaction is initiated by the addition of the substrate, KAPA.[2]
-
After a set incubation period, the reaction is terminated by heat inactivation.[2]
-
The amount of DAPA produced is quantified, often using a coupled assay or chromatographic methods. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.[2]
-
Whole-Cell Activity Screening (Resazurin Microtiter Assay - REMA)
This assay determines the minimum inhibitory concentration (MIC) of a compound against whole M.tb cells.
-
Principle: Resazurin, a blue dye, is reduced by metabolically active cells to the pink, fluorescent resorufin. Inhibition of growth is indicated by the absence of this color change.[2][5]
-
Protocol:
-
M.tb cultures are grown to mid-log phase and then diluted.
-
The test compounds are serially diluted in a 96-well plate.
-
The diluted bacterial culture is added to each well.
-
The plates are incubated for several days.
-
Resazurin solution is added to each well, and the plates are incubated for another 24-48 hours.[5]
-
The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[2]
-
Target Engagement Assay (Biotin-Dependent Growth Inhibition)
This assay confirms that the whole-cell activity of an inhibitor is due to its effect on the biotin biosynthesis pathway.
-
Principle: If an inhibitor targets BioA, its growth-inhibitory effect should be reversed by the addition of biotin or downstream products of the pathway (like DAPA or dethiobiotin) to the growth medium.[2][7]
-
Protocol:
-
The MIC of the compound is determined using a minimal medium (e.g., Sauton's medium) with and without supplementation of biotin.[2]
-
A significant shift in the MIC to a higher value in the presence of biotin indicates that the compound's primary mechanism of action is through the inhibition of the biotin synthesis pathway.[2][14]
-
The following diagram illustrates a typical workflow for the discovery and validation of BioA inhibitors.
References
- 1. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico discovery and in vitro activity of inhibitors against Mycobacterium tuberculosis 7,8-diaminopelargonic acid synthase (Mtb BioA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis | Sciety [sciety.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Lack of Cytotoxicity in BioA Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics for Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a global health priority. One promising therapeutic target is the enzyme 7,8-diaminopelargonic acid synthase (BioA), which is essential for the biotin biosynthesis pathway in Mtb.[1][2][3] As with any potential drug candidate, validating the lack of cytotoxicity against mammalian cells is a critical step to ensure a favorable safety profile. This guide provides a comparative overview of the cytotoxicity of BioA inhibitors, with a focus on validating their safety for continued development.
Low Cytotoxicity Profile of BioA Inhibitors
A key advantage of targeting the bacterial BioA enzyme is the potential for high selectivity and low host toxicity, as the biotin synthesis pathway is absent in humans.[2] Several studies have demonstrated that inhibitors of Mtb BioA exhibit minimal to no cytotoxicity in mammalian cell lines. This characteristic is a significant asset in the pursuit of new anti-tubercular agents with a wide therapeutic window.
One notable example is the potent BioA inhibitor, C48. This compound has shown remarkable efficacy against both drug-sensitive and drug-resistant strains of Mtb, with minimum inhibitory concentrations (MICs) in the sub-micromolar range.[4] Crucially, C48 exhibited no cytotoxicity toward human hepatoma (HepG2) and colorectal adenocarcinoma (HT-29) cell lines at concentrations up to 100 µM.[4] This results in a therapeutic index (the ratio of the toxic dose to the therapeutic dose) greater than 10,000, highlighting its significant safety margin.[4]
Other research efforts in the discovery of BioA inhibitors have also prioritized compounds with low cytotoxicity. For instance, in a screening campaign for novel BioA inhibitors, compounds that exhibited no cytotoxicity at concentrations below 20 μM in various cell lines were prioritized for further investigation.[5]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxicity data for a representative potent BioA inhibitor, C48, in comparison to the general cytotoxicity screening criteria for other BioA inhibitors.
| Compound/Screening Criterion | Target | Cell Lines Tested | Cytotoxicity Metric (IC50) | Reference |
| C48 | Mtb BioA | HepG2, HT-29 | > 100 µM | [4] |
| General BioA Inhibitor Screen | Mtb BioA | Various mammalian cell lines | Prioritized if no cytotoxicity at < 20 µM | [5] |
Experimental Protocols for Cytotoxicity Assessment
The evaluation of cytotoxicity is a standard component of preclinical drug development. Common in vitro assays are employed to measure cell viability and proliferation in the presence of a test compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, HT-29) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the BioA inhibitor (e.g., C48) in cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can then be determined.
Experimental Workflow for Cytotoxicity Validation
The following diagram illustrates a typical workflow for validating the lack of cytotoxicity of a BioA inhibitor.
Caption: A streamlined workflow for assessing the in vitro cytotoxicity of BioA inhibitors.
Signaling Pathway Context: BioA in Mtb Biotin Synthesis
Understanding the target pathway provides context for the inhibitor's mechanism of action and its specificity. BioA is a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.
Caption: The role of BioA in the Mtb biotin synthesis pathway and its inhibition.
By demonstrating a lack of cytotoxicity in relevant mammalian cell lines, researchers can build a strong safety case for novel BioA inhibitors, paving the way for further preclinical and clinical development of these promising anti-tubercular agents.
References
- 1. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Optimization of Pyridoxal 5'-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for BioA-IN-13
Important Notice: A specific Safety Data Sheet (SDS) for "BioA-IN-1" could not be located. Research indicates the correct name is likely BioA-IN-13 , a potent inhibitor of the Mycobacterium tuberculosis BioA enzyme, intended for research use only. The following disposal procedures are based on general laboratory safety protocols for similar research-grade chemical compounds and common solvents like Dimethyl Sulfoxide (DMSO). It is imperative to obtain the official SDS from your chemical supplier for specific handling and disposal instructions.
Chemical and Physical Properties of BioA-IN-13
For researchers handling BioA-IN-13, a summary of its key chemical properties is provided below. This information is crucial for understanding its behavior and for making informed decisions on its safe handling and disposal.
| Property | Value |
| Chemical Name | BioA-IN-13 |
| CAS Number | 1164475-61-9 |
| Molecular Formula | C₁₉H₁₆N₂O₄S |
| Molecular Weight | 368.41 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Primary Hazard | Potent enzyme inhibitor; biological effects are the primary concern. Full toxicological properties are not known. |
| Common Solvent | Dimethyl Sulfoxide (DMSO) |
Step-by-Step Disposal Protocol for BioA-IN-13
The proper disposal of BioA-IN-13 is critical to ensure laboratory safety and environmental protection. The following protocol outlines the general steps for the disposal of small quantities of this compound, typically found in a research laboratory setting.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE:
-
Standard laboratory coat
-
Safety goggles or face shield
-
Chemical-resistant gloves (Butyl gloves are recommended when working with DMSO)[1]
2. Decontamination of Solid Waste:
-
Contaminated Labware (pipette tips, tubes, etc.): All labware that has come into contact with BioA-IN-13 should be considered contaminated. Place these items in a designated, leak-proof hazardous waste container.
-
Unused or Expired Compound: Unused or expired solid BioA-IN-13 should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
3. Decontamination of Liquid Waste:
-
Solutions of BioA-IN-13 (e.g., in DMSO): Solutions containing BioA-IN-13 should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[1] It is common practice to dispose of DMSO with other organic solvents.[1]
-
Aqueous Solutions: If BioA-IN-13 is in an aqueous solution without other hazardous chemicals, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water, depending on local regulations and the concentration of the compound.[2] However, given the potent biological activity of this compound, treating it as chemical waste is the more prudent approach.
4. Waste Collection and Storage:
-
All waste containers must be clearly labeled with the contents, including the name "BioA-IN-13," the solvent (e.g., DMSO), and the approximate concentration and volume.
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[3]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or spill pads).
-
For solid spills, carefully sweep the material to avoid creating dust.
-
Place all cleanup materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of BioA-IN-13 waste.
Caption: A workflow for the safe disposal of BioA-IN-13 waste.
This guide provides a general framework for the safe disposal of BioA-IN-13. Always prioritize your institution's specific protocols and the information provided by the chemical supplier's Safety Data Sheet.
References
Essential Safety and Operational Protocols for Handling BioA-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) for a compound explicitly named "BioA-IN-1" is not publicly available. The information provided herein is based on the strong likelihood that this designation refers to BioA-IN-13 (CAS No. 1164475-61-9) , a potent inhibitor of the Mycobacterium tuberculosis BioA enzyme. In the absence of a specific SDS, these guidelines are derived from best practices for handling potent, novel chemical compounds with unknown toxicological profiles in a research and development setting. It is imperative to conduct a thorough risk assessment before handling any new chemical.[1][2][3]
This guide furnishes essential safety and logistical information for researchers, scientists, and drug development professionals, covering operational procedures and disposal plans to ensure the safe handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Given that the full toxicological properties of this compound are not well-documented, a cautious approach is necessary. The primary risks are associated with inhalation of airborne particles and dermal contact.[4][5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a well-fitted N95/FFP2 respirator.[4][6] | To prevent inhalation of fine powder or aerosols. |
| Hand Protection | Double-gloving with nitrile gloves.[4] | To provide a barrier against skin contact and allow for safe removal of the outer glove if contamination occurs. |
| Body Protection | Disposable coveralls (e.g., Tyvek) or a dedicated lab coat.[4][6] | To protect skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[4][6] | To protect eyes from splashes or airborne particles. |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes.[4] | To prevent the spread of contamination outside of the designated handling area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step guidance outlines the key phases of the handling process.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[7]
-
Pre-Handling Checklist: Before starting, ensure that all necessary PPE is available and in good condition. Prepare labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).[4]
-
Weighing: When weighing the compound, use gentle scooping techniques to minimize dust generation. If possible, utilize a closed system for weighing and transferring the powder.[4][5]
Solution Preparation
-
Solvent Addition: When dissolving this compound, slowly add the solvent to the solid to prevent splashing.
-
Container Sealing: Keep containers with this compound solutions covered as much as possible to prevent the release of vapors or aerosols.
Post-Handling Decontamination
-
Surface Cleaning: Thoroughly decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent after handling is complete.
-
PPE Removal: Remove PPE in a designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.
-
Utilize Spill Kit: Use a chemical spill kit to clean the affected area, working from the outside of the spill inward.
-
Waste Disposal: All materials used for spill cleanup must be collected and disposed of as hazardous waste.[4]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.[8]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes unused compound, contaminated PPE, and cleaning materials.[8] |
| Liquid Waste | Collect in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.[9] |
| Sharps Waste | Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container for hazardous chemical waste. |
All waste disposal must adhere to federal, state, and local regulations.[8][10]
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for the safe handling of this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. falseguridad.com [falseguridad.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. osha.gov [osha.gov]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
